9,10-Dichloroanthracene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9,10-dichloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIWXZNKAZCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060541 | |
| Record name | Anthracene, 9,10-dichloro- | |
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Molecular Weight |
247.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish or gold powder; [Acros Organics MSDS] | |
| Record name | 9,10-Dichloroanthracene | |
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CAS No. |
605-48-1 | |
| Record name | 9,10-Dichloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-48-1 | |
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| Record name | Anthracene, 9,10-dichloro- | |
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| Record name | 9,10-DICHLOROANTHRACENE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42963 | |
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| Record name | Anthracene, 9,10-dichloro- | |
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| Record name | Anthracene, 9,10-dichloro- | |
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| Record name | 9,10-dichloroanthracene | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9,10-Dichloroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichloroanthracene is a chlorinated polycyclic aromatic hydrocarbon. Its anthracene (B1667546) core, substituted at the meso positions, imparts distinct chemical and photophysical properties that are of interest in various fields, including organic electronics and photochemistry. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and relevant experimental protocols.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈Cl₂ | [N/A] |
| Molecular Weight | 247.12 g/mol | [N/A] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 210-216 °C | [N/A] |
| Boiling Point | 401.3 °C at 760 mmHg | [N/A] |
| Water Solubility | Low | [1] |
| Organic Solvent Solubility | Soluble in chloroform (B151607) and benzene | [1] |
Spectral Properties
The spectral data for this compound are crucial for its identification and characterization.
| Spectrum Type | Key Features |
| UV-Visible | Absorption peaks characteristic of the anthracene core. |
| Infrared (IR) | Vibrational bands corresponding to C-H and C-Cl bonds and the aromatic ring system. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 246, with isotopic peaks corresponding to the presence of two chlorine atoms. |
| ¹³C NMR | Signals in the aromatic region, with chemical shifts influenced by the chlorine substituents. |
Reactivity and Chemical Behavior
The reactivity of this compound is largely dictated by the electron-rich anthracene core and the presence of chlorine atoms at the 9 and 10 positions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the parent anthracene molecule preferentially occurs at the 9 and 10 positions due to the formation of a more stable carbocation intermediate that preserves the aromaticity of two of the three rings.[1][2][3] In this compound, these positions are already substituted. Further electrophilic attack on the peripheral rings is possible but generally requires more forcing conditions.
Nucleophilic Aromatic Substitution
The chlorine atoms at the 9 and 10 positions are generally unreactive towards nucleophilic displacement under standard conditions. The C-Cl bonds are stabilized by the aromatic system.
Photochemical Reactions
This compound exhibits interesting photochemical behavior. Upon irradiation in the presence of a suitable dienophile, it can undergo [4+4] cycloaddition reactions. Furthermore, in the presence of certain reagents, it can undergo photodechlorination.
A notable photochemical reaction is the conversion of this compound (DCA) to 9-chloroanthracene (B1582455) (MCA) in the presence of 2,5-dimethyl-2,4-hexadiene (B125384) (DMH) in acetonitrile. This reaction proceeds through the formation of a singlet exciplex and a radical anion intermediate.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the practical application of this data.
Synthesis of this compound
A microwave-assisted synthesis provides a rapid and solvent-free method for the preparation of this compound.[4]
Materials:
-
Anthracene
-
Anhydrous cupric chloride (CuCl₂)
Procedure:
-
A mixture of anthracene and anhydrous cupric chloride (1:5 molar ratio) is prepared.
-
To this mixture, 10% w/w of graphite is added.
-
The solid mixture is subjected to microwave irradiation (e.g., 80% of 1000W) for 1-3 minutes in a porcelain flask fitted with an air condenser.
-
The reaction progress should be monitored to avoid overheating, which can lead to incandescence.
-
The pure product, this compound, is obtained in quantitative yield and can be checked by NMR.[4]
Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various organic solvents can be performed as follows.
Materials:
-
This compound
-
Various organic solvents (e.g., ethanol, methanol, acetone, chloroform, benzene)
-
Test tubes
Procedure:
-
Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.
-
Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.
-
Agitate the mixtures (e.g., by vortexing) for a set period.
-
Visually observe whether the solid has dissolved completely, partially, or not at all.
-
Record the solubility as soluble, sparingly soluble, or insoluble for each solvent.
UV-Visible Spectroscopy
The UV-Visible absorption spectrum of this compound can be recorded to observe its electronic transitions.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane (B81311) or acetonitrile)
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a dilute stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank with a cuvette containing the sample solution.
-
Scan the appropriate wavelength range (e.g., 200-500 nm) and record the absorption spectrum.
Visualizations
Synthesis Pathway of this compound
Caption: Microwave-assisted synthesis of this compound from anthracene.
Photochemical Dechlorination of this compound
Caption: Proposed mechanism for the photochemical dechlorination of this compound.
References
9,10-dichloroanthracene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichloroanthracene is a chlorinated polycyclic aromatic hydrocarbon with a rigid, planar structure that has garnered significant interest in the fields of organic electronics, photochemistry, and materials science. Its unique photophysical properties, coupled with its utility as a synthetic precursor, make it a valuable compound for a range of research and development applications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a representative protocol for evaluating its cytotoxic effects.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented below. These properties are crucial for its application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 605-48-1 | [1] |
| Molecular Formula | C₁₄H₈Cl₂ | [1] |
| Molecular Weight | 247.12 g/mol | [2] |
| Melting Point | 210-215 °C | [3] |
| Appearance | Yellow to orange crystalline solid | [4] |
| Solubility | Low solubility in water; soluble in organic solvents such as chloroform (B151607) and benzene. Slightly soluble in chloroform and dichloromethane (B109758). | [4][5] |
| Dipole Moment | 0.00 D | [6] |
Synthesis and Purification
The synthesis of this compound can be achieved through the direct chlorination of anthracene (B1667546). The following protocol is a representative method for its preparation and subsequent purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anthracene
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄)
-
Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in carbon tetrachloride.
-
Chlorination: Add N-Chlorosuccinimide (NCS) and a catalytic amount of hydrochloric acid to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction of NCS with 9-bromoanthracene (B49045) to yield this compound suggests a similar approach can be used with anthracene, though reaction conditions may need optimization.[7]
-
Work-up: Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove any solid byproducts.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification by Column Chromatography
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity with dichloromethane.
-
Fraction Collection: Collect the fractions and monitor them by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a yellow crystalline solid.
Cytotoxicity Evaluation
While specific data on the cytotoxicity of this compound is limited, the following protocol, based on the evaluation of other substituted anthracene derivatives, provides a robust framework for its assessment in cancer cell lines.[8] The XTT colorimetric assay is a common method to determine cell viability.
Experimental Protocol: In Vitro Cytotoxicity Assay (XTT Assay)
Materials:
-
Human cancer cell line (e.g., HepG2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
XTT Assay:
-
Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of the formazan (B1609692) product.
-
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a versatile molecule with significant potential in various scientific domains. This guide has provided essential information on its core properties, along with detailed protocols for its synthesis, purification, and a representative method for evaluating its biological activity. The provided workflows and data tables serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. As with all chemical research, appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis and analysis.
References
- 1. Anthracene, 9,10-dichloro- [webbook.nist.gov]
- 2. Anthracene, 9,10-dichloro- (CAS 605-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. CAS 605-48-1: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 605-48-1 [m.chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. Organic Synthesis International: Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]
- 8. Synthesis and cytotoxicity of 9-alkoxy-1,5-dichloroanthracene derivatives in murine and human cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 9,10-Dichloroanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for 9,10-dichloroanthracene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. This document details established and modern synthetic routes, complete with experimental protocols, comparative quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: direct chlorination of anthracene (B1667546) and synthesis from anthraquinone (B42736) precursors. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Direct Chlorination of Anthracene
The most straightforward approach to this compound involves the direct chlorination of anthracene. Various chlorinating agents have been employed, with cupric chloride (CuCl₂) being a common and effective choice. Other reagents such as chlorine gas, t-butyl hypochlorite, and phosphorus pentachloride have also been used, though they may lead to mixtures of mono- and di-chlorinated products.[1]
A significant advancement in this area is the use of microwave irradiation to accelerate the reaction, often providing a solvent-free and high-yielding process.[2]
Synthesis from Anthraquinone Derivatives
An alternative strategy involves the reduction of a dichlorinated anthraquinone precursor. This multi-step approach can be advantageous when specific substitution patterns are required or when the direct chlorination of the parent anthracene is not feasible. The reduction of the quinone moiety to the corresponding anthracene can be achieved using various reducing agents.[3][4]
Quantitative Data Summary
The following table summarizes quantitative data for key synthesis methods of this compound, allowing for a direct comparison of their efficiencies.
| Method | Starting Material | Chlorinating/Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Conventional Chlorination | Anthracene | Cupric Chloride (CuCl₂) | 3-Chlorotoluene | 125°C, 1.5 hours | 86-97 | [2] |
| Microwave-Assisted Synthesis | Anthracene | Cupric Chloride (CuCl₂) | None (Solid State) | Microwave irradiation (80% of 1000W), 1-3 minutes | Quantitative | [2] |
| Reduction of Anthraquinone | 1,8-Dichloro-9,10-anthraquinone | Zinc Dust | Ammonium (B1175870) Hydroxide (B78521) | 80-90°C, 6-8 hours (for diol intermediate) | ~68 (overall) | [3] |
Experimental Protocols
Method 1: Microwave-Assisted Direct Chlorination of Anthracene
This procedure provides a rapid, efficient, and environmentally friendly route to this compound.[2]
Materials:
-
Anthracene
-
Anhydrous Cupric Chloride (CuCl₂)
Procedure:
-
In a microwave-safe vessel, thoroughly mix anthracene and anhydrous cupric chloride in a 1:5 molar ratio.
-
Add a small amount of graphite to the mixture. The graphite acts as a microwave susceptor, leading to rapid heating.
-
Place the vessel in a microwave reactor and irradiate at 80% of 1000W total output for 1-3 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The pure product, this compound, can be isolated by extraction with a suitable organic solvent followed by removal of the solvent under reduced pressure.
Method 2: Conventional Direct Chlorination of Anthracene
This method represents a more traditional approach to the direct chlorination of anthracene.[2]
Materials:
-
Anthracene
-
Anhydrous Cupric Chloride (CuCl₂)
-
3-Chlorotoluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthracene in 3-chlorotoluene.
-
Add anhydrous cupric chloride to the suspension in a 1:4.5 molar ratio (anthracene:CuCl₂).
-
Heat the reaction mixture to 125°C with vigorous stirring.
-
Maintain the reaction at this temperature for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble copper salts.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).
Method 3: Synthesis from 1,8-Dichloro-9,10-anthraquinone
This two-step process involves the reduction of the anthraquinone to a diol intermediate, followed by acidic hydrolysis to yield the corresponding anthracene.[3]
Step 1: Reduction of 1,8-Dichloro-9,10-anthraquinone
Materials:
-
1,8-Dichloro-9,10-anthraquinone
-
Zinc Dust
-
Ammonium Hydroxide solution
Procedure:
-
In a round-bottom flask, suspend 1,8-dichloro-9,10-anthraquinone in an ammonium hydroxide solution.
-
Add zinc dust to the suspension.
-
Heat the reaction mixture to 80-90°C under a nitrogen atmosphere for 6-8 hours.
-
Monitor the reaction for the formation of 1,8-dichloro-9,10-bis(hydroxymethyl)anthracene.
-
Upon completion, cool the reaction mixture and filter to remove excess zinc dust.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers and concentrate to obtain the crude diol intermediate.
Step 2: Acidic Hydrolysis
Materials:
-
1,8-dichloro-9,10-bis(hydroxymethyl)anthracene (from Step 1)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude diol intermediate in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 110°C) for 12 hours.
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Filter the precipitate and wash with water until the washings are neutral.
-
The crude 1,8-dichloroanthracene (B3240527) can be purified by recrystallization from toluene.
Visualizations
References
solubility of 9,10-dichloroanthracene in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9,10-dichloroanthracene in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside the available qualitative information. This guide is intended to equip researchers with the necessary knowledge to accurately measure the solubility of this compound in solvents relevant to their work.
Introduction to this compound
This compound is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH). Like other PAHs, it is a hydrophobic compound with generally low aqueous solubility[1]. Its solubility in organic solvents is crucial for various applications, including organic synthesis, materials science, and toxicological studies. Understanding its behavior in different solvents is a critical first step for any research or development involving this compound.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in the scientific literature. However, qualitative assessments are available and are summarized in the table below. It is generally observed that polycyclic aromatic hydrocarbons exhibit increased solubility in nonpolar, aromatic solvents.
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | N/A |
| Dichloromethane | Slightly Soluble | N/A |
| Benzene | Soluble | N/A |
| Water | Low Solubility (inferred) | [1] |
Note: "Slightly Soluble" and "Soluble" are qualitative terms and the actual solubility can vary significantly with temperature.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, controlled experiments are necessary. Two common and reliable methods for determining the solubility of a crystalline solid like this compound are the Gravimetric Method and the UV-Vis Spectroscopic Method.
Gravimetric Method
This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass by evaporating the solvent.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter (e.g., 0.2 µm PTFE filter) to avoid solvent evaporation.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, the container with the dried solute is weighed again. The difference between the final and initial mass of the container gives the mass of the dissolved this compound.
-
Calculation: The solubility is then calculated, typically in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
UV-Vis Spectroscopic Method
This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law. A calibration curve is first established to relate absorbance to concentration.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.
-
Generation of Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The relationship should be linear, and the equation of the line (y = mx + c) is determined.
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the Gravimetric Method (steps 1 and 2).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Dilution (if necessary): The clear supernatant may need to be diluted with the solvent to ensure that its absorbance falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Absorbance Measurement: The absorbance of the (diluted) saturated solution is measured at the same λmax used for the calibration curve.
-
Concentration Determination: The concentration of this compound in the (diluted) saturated solution is calculated using the equation of the calibration curve. The final solubility is then determined by accounting for the dilution factor.
Visualizing Experimental Workflows
To aid in the practical application of these protocols, the following diagrams illustrate the logical flow of a typical solubility study.
Caption: General workflow for determining the solubility of a solid compound.
Caption: Detailed workflow for the Gravimetric Method of solubility determination.
Caption: Workflow for the UV-Vis Spectroscopic Method of solubility determination.
References
An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 9,10-Dichloroanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of 9,10-dichloroanthracene (DCA), a molecule of significant interest in various scientific and biomedical fields. This document details the photophysical properties of DCA, outlines experimental protocols for its spectral analysis, and presents key data in a structured format for ease of comparison and application.
Core Photophysical Properties of this compound
This compound is a chlorinated polycyclic aromatic hydrocarbon that exhibits distinct fluorescence characteristics. Its spectral behavior is influenced by the molecular structure, the solvent environment, and temperature.
Excitation and Emission Maxima:
The primary fluorescence excitation and emission maxima of this compound have been reported to be approximately 380 nm and 431 nm , respectively[1]. This results in a Stokes shift of around 51 nm.
Quantitative Fluorescence Data:
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that describe the efficiency and dynamics of the fluorescence process. These properties are highly dependent on the solvent and temperature. The substitution of chlorine atoms at the 9 and 10 positions of the anthracene (B1667546) core is known to influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing and consequently affect fluorescence[2].
| Solvent | Excitation Wavelength (λ_ex) (nm) | Emission Wavelength (λ_em) (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Temperature (°C) |
| Hexane (B92381) | Not Specified | Not Specified | 0.53 | 8.9 | 25 |
| Ethanol (B145695) | Not Specified | Not Specified | 0.45 | 7.8 | 25 |
Note: The quantum yield and lifetime values for this compound in hexane and ethanol are temperature-dependent. The provided values are at 25°C. It has been observed that the fluorescence quantum yields and lifetimes of this compound show a strong temperature dependence.
Experimental Protocols for Measuring Fluorescence Spectra
The following section outlines a generalized yet detailed methodology for the measurement of the fluorescence excitation and emission spectra of this compound.
Materials and Instrumentation
-
This compound: High purity grade.
-
Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, etc.).
-
Spectrofluorometer: A calibrated instrument equipped with a xenon lamp source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
-
Quartz Cuvettes: 1 cm path length, four-sided polished.
-
Nitrogen or Argon Gas: For deoxygenation of samples.
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound in a chosen solvent (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilute working solutions from the stock solution. The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Deoxygenation: For accurate quantum yield and lifetime measurements, it is crucial to remove dissolved oxygen from the solutions by bubbling with a gentle stream of high-purity nitrogen or argon for 10-15 minutes. Oxygen is a known quencher of fluorescence.
Measurement of Fluorescence Emission Spectrum
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum of this compound (approximately 380 nm).
-
Slit Widths: Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance spectral resolution and signal-to-noise ratio.
-
Scan Parameters: Set the emission scan range to cover the expected fluorescence of DCA (e.g., 400 nm to 600 nm).
-
Blank Measurement: Record the spectrum of the pure solvent (blank) under the same conditions to subtract any background signal.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Data Correction: Correct the recorded spectrum for the instrument's spectral response.
Measurement of Fluorescence Excitation Spectrum
-
Emission Wavelength Selection: Set the emission monochromator to the wavelength of maximum fluorescence intensity (approximately 431 nm).
-
Scan Parameters: Set the excitation scan range to cover the absorption region of DCA (e.g., 300 nm to 420 nm).
-
Blank and Sample Measurement: Record the excitation spectra of the blank and the sample.
-
Data Correction: Correct the recorded spectrum for the spectral output of the excitation source.
Determination of Fluorescence Quantum Yield
The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane)[3][4]. The following equation is used:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Measurement of Fluorescence Lifetime
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.
Visualizing Photophysical Processes and Experimental Workflows
Jablonski Diagram for this compound
The Jablonski diagram illustrates the electronic and vibrational transitions that occur during fluorescence. For this compound, the presence of heavy chlorine atoms can influence the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), which competes with fluorescence emission.
Caption: A simplified Jablonski diagram illustrating the photophysical processes of this compound.
Experimental Workflow for Fluorescence Spectroscopy
The following diagram outlines the logical flow of the experimental procedure for characterizing the fluorescence of this compound.
Caption: Experimental workflow for the fluorescence characterization of this compound.
Conclusion
This technical guide provides essential information on the fluorescence excitation and emission spectra of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. A thorough understanding of the photophysical properties of DCA is crucial for its effective application in various advanced technologies. Further research to expand the quantitative data in a wider range of solvents and under different environmental conditions will continue to enhance the utility of this versatile fluorophore.
References
- 1. Spectrum [9,10-Dichloro Anthracene] | AAT Bioquest [aatbio.com]
- 2. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,10-Diphenylanthracene [omlc.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
Photophysical Properties of 9,10-Dichloroanthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Photophysical Data
The fundamental photophysical parameters of 9,10-dichloroanthracene in solution have been characterized, revealing its behavior upon interaction with light. The primary data points are summarized in the table below.
| Property | Value | Solvent |
| Excitation Maximum (λ_ex) | 380 nm[1][2] | Cyclohexane |
| Emission Maximum (λ_em) | 431 nm[1][2] | Cyclohexane |
| Stokes Shift | 51 nm[1][2] | Cyclohexane |
| Triplet State Lifetime (τ_T) | ~1 ns | Not Specified |
Experimental Protocols
The characterization of the photophysical properties of this compound relies on well-established spectroscopic techniques. The following sections detail the experimental methodologies for determining its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
UV-Visible Absorption and Fluorescence Emission Spectroscopy
This protocol outlines the procedure for measuring the steady-state absorption and fluorescence emission spectra of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock solution, prepare a series of dilute solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement:
-
Record a baseline spectrum of the solvent using a quartz cuvette.
-
Measure the absorption spectrum of each diluted solution of this compound over the desired wavelength range (e.g., 250-450 nm).
-
Identify the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the λ_max determined from the absorption spectrum (e.g., 380 nm for cyclohexane).
-
Record the fluorescence emission spectrum of each solution over a suitable wavelength range (e.g., 400-600 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach. For this compound, a suitable standard would be a compound with absorption and emission in a similar spectral region, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene (B110198).
Materials and Equipment:
-
Solution of this compound (test sample)
-
Solution of a fluorescence standard with a known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.90)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the standard and the test sample in the same solvent. The concentrations should be adjusted so that their absorbances at the excitation wavelength are below 0.1 and are very similar.
-
Absorption Measurements: Measure the absorbance of both the standard and the test sample at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Using the same excitation wavelength, measure the fluorescence emission spectrum of the standard solution.
-
Without changing any instrument settings, measure the fluorescence emission spectrum of the test sample.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the test sample.
-
Calculate the fluorescence quantum yield of the test sample (Φ_F,x) using the following equation: Φ_F,x = Φ_F,std * (I_x / I_std) * (A_std / A_x) * (n_x^2 / n_std^2) Where:
-
Φ_F,std is the quantum yield of the standard.
-
I_x and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_x and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Materials and Equipment:
-
Dilute solution of this compound
-
TCSPC instrument, including:
-
Pulsed light source (e.g., picosecond laser diode) with an appropriate excitation wavelength.
-
High-speed photodetector (e.g., photomultiplier tube or single-photon avalanche diode).
-
Timing electronics.
-
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute suspension of non-dairy creamer or Ludox).
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF, which represents the temporal profile of the excitation pulse and the response of the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound solution.
-
Set the excitation wavelength to the absorption maximum of the sample.
-
Set the emission wavelength to the fluorescence maximum of the sample.
-
Acquire the fluorescence decay data until sufficient photon counts are collected for good statistics.
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the deconvoluted decay data to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s).
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for characterizing the photophysical properties of this compound.
Caption: Workflow for UV-Vis Absorption and Fluorescence Emission Spectroscopy.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Discussion and Conclusion
The photophysical properties of this compound are characteristic of a substituted anthracene (B1667546) core, exhibiting distinct absorption and fluorescence in the near-UV and blue regions of the spectrum. While the precise fluorescence quantum yield and lifetime in various solvents require experimental determination, the provided protocols offer a standardized approach for obtaining these critical parameters. The temperature dependence of the nonradiative processes for this compound suggests that its fluorescence quantum yield is likely to be sensitive to the surrounding environment, a factor that is crucial for applications in sensing and materials science.[3]
For researchers in drug development, understanding the photophysical properties of such molecules is essential when they are considered as photosensitizers or fluorescent probes. The detailed experimental workflows provided in this guide serve as a practical resource for the comprehensive characterization of this compound and other related fluorophores. Further investigation into the solvent and temperature dependence of its photophysical properties will provide a more complete picture of its behavior and potential applications.
References
A Technical Guide to the Spectroscopic Analysis of 9,10-Dichloroanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 9,10-dichloroanthracene, a chlorinated polycyclic aromatic hydrocarbon (PAH). The information presented herein is crucial for the identification, characterization, and quantification of this compound in various matrices. The guide covers infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), offering both quantitative data and detailed experimental protocols.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~1620 | Medium | Aromatic C=C stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~850 | Strong | C-H out-of-plane bend |
| ~750 | Strong | C-Cl stretch |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the symmetrical nature of this compound, the proton and carbon NMR spectra are relatively simple. The molecule has two sets of equivalent protons and three sets of equivalent carbons.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Multiplicity |
| ~ 8.3 | Multiplet |
| ~ 7.6 | Multiplet |
Note: The exact chemical shifts may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Table 3: Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 246 | 100 | [M]⁺ (Molecular ion, ³⁵Cl₂) |
| 248 | 65 | [M+2]⁺ (Isotope peak, ³⁵Cl³⁷Cl) |
| 250 | 10 | [M+4]⁺ (Isotope peak, ³⁷Cl₂) |
| 211 | 20 | [M-Cl]⁺ |
| 176 | 30 | [M-2Cl]⁺ or [C₁₄H₈]⁺ |
| 88 | 15 | [C₇H₄]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard analytical practices for polycyclic aromatic hydrocarbons.
2.1 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground in an agate mortar and pestle.[1]
-
Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.[1]
-
The sample and KBr are thoroughly mixed and ground together until a homogeneous fine powder is obtained.
-
The mixture is transferred to a pellet die.
-
A hydraulic press is used to apply pressure to the die, forming a thin, transparent pellet.[1]
-
-
Instrumentation and Analysis:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
A background spectrum of a pure KBr pellet is recorded.
-
The sample pellet is placed in the sample holder of the spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
The sample is thoroughly mixed to ensure a homogeneous solution.
-
-
Instrumentation and Analysis:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography - GC):
-
A solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.
-
A small volume of the sample is injected into a gas chromatograph.
-
The GC is equipped with a capillary column suitable for the separation of PAHs (e.g., a nonpolar or medium-polarity column).
-
The oven temperature is programmed to ramp up, allowing for the separation of the analyte from other components.
-
-
Ionization (Electron Ionization - EI):
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, ion trap).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Photodechlorination of 9,10-Dichloroanthracene
This technical guide provides a comprehensive overview of the photodechlorination of 9,10-dichloroanthracene (DCA), a process of significant interest to researchers in photochemistry, environmental science, and synthetic chemistry. The document details the underlying reaction mechanisms, experimental protocols for inducing and analyzing the dechlorination, and quantitative data to support the understanding of this photochemical transformation.
Core Concepts and Reaction Mechanism
The photodechlorination of this compound is a photochemical reaction where a chlorine atom is removed from the DCA molecule upon exposure to light, typically in the presence of a sensitizer (B1316253) or a reactant that can engage in an electron transfer process. A well-studied example is the photodechlorination induced by 2,5-dimethyl-2,4-hexadiene (B125384) (DMH) in an acetonitrile (B52724) (AN) solvent. In this system, the reaction proceeds to quantitatively convert DCA into 9-chloroanthracene (B1582455) (MCA).[1][2][3]
The reaction mechanism is intricate and involves several key intermediates. Upon photoexcitation, DCA in its singlet excited state interacts with DMH to form a singlet exciplex. This exciplex can then further interact with another DMH molecule to form a triplex, or it can lead to the formation of a DCA radical anion (DCA•−). It is this radical anion that is the crucial intermediate in the dechlorination step. The DCA•− is subsequently protonated to yield the final product, 9-chloroanthracene.[1][2][3][4] It is important to note that this process is significantly inhibited by the presence of molecular oxygen.[1][3][4]
A proposed reaction pathway for the photodechlorination of DCA in the presence of DMH is illustrated in the following diagram:
Quantitative Data Summary
The efficiency of the photodechlorination reaction can be quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (e.g., disappearance of reactant or formation of product) per photon absorbed. The quantum yields for the loss of DCA (Φ-DCA) and the formation of MCA (ΦMCA) are dependent on the concentration of the diene (DMH).
| Concentration of DMH (M) | Φ(-DCA) | Φ(MCA) |
| 0.00346 | - | - |
| Further data to be populated from detailed experimental results |
Note: The provided search results mention the dependence of quantum yields on [DMH] but do not provide a ready-made table of these values. The table is structured to present such data clearly once obtained from specific experimental studies.
Experimental Protocols
The following sections outline the methodologies for key experiments in the study of DCA photodechlorination.
Sample Preparation and Irradiation
A solution of this compound and 2,5-dimethyl-2,4-hexadiene is prepared in a suitable solvent, typically acetonitrile. For a preparative scale experiment, a solution of approximately 6.7 × 10⁻⁴ M DCA and 0.09 M DMH in nitrogen-purged acetonitrile can be used.[1] The solution is then irradiated using a light source that emits in the absorption range of DCA (e.g., 365 or 404 nm). A common setup involves a Hanovia medium-pressure mercury lamp fitted with a filter to select the desired wavelength range.[1] For quantum yield measurements, a merry-go-round apparatus is often employed to ensure uniform irradiation of multiple samples.[1]
The general workflow for a photodechlorination experiment is depicted below:
Product Analysis and Characterization
Following irradiation, the reaction mixture is analyzed to identify and quantify the products. The solvent and excess diene are typically removed by rotary evaporation.[1] The resulting residue can be separated by column chromatography on silica (B1680970) gel using a non-polar eluent like heptane.[1]
The primary photoproduct, 9-chloroanthracene, and any remaining this compound can be identified and quantified using various analytical techniques:
-
Gas Chromatography (GC): Used to determine the relative concentrations of reactants and products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the products. For instance, in deuteration experiments, the absence of the proton signal at the 10-position of MCA confirms the incorporation of deuterium.[1]
-
Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of the products, confirming their identity and isotopic composition in labeling studies.[1]
-
UV-Visible Spectroscopy: Can be used to monitor the disappearance of DCA by observing the decrease in its characteristic absorption bands (e.g., 402 nm).[1]
Quantum Yield Determination
The quantum yield of the photoreaction is a critical parameter for understanding its efficiency. It is typically determined using chemical actinometry. The benzophenone-sensitized photoisomerization of trans-stilbene (B89595) is a common actinometer system for irradiation at 366 nm.[1] The unknown sample and the actinometer are irradiated in parallel in a thermostatted merry-go-round apparatus. The extent of conversion in the actinometer is then used to calculate the photon flux, which in turn allows for the calculation of the quantum yield for the reaction of interest.[1]
References
- 1. 2,5-Dimethyl-2,4-hexadiene induced photodechlorination of this compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethyl-2,4-hexadiene induced photodechlorination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl-2,4-hexadiene induced photodechlorination of this compound - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermal Stability of 9,10-Dichloroanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 9,10-dichloroanthracene (9,10-DCA), a halogenated polycyclic aromatic hydrocarbon. Given the limited direct experimental data on the thermal decomposition of this specific molecule, this guide synthesizes information from studies on related chlorinated aromatic compounds and outlines standard analytical protocols for its characterization. This document is intended to serve as a foundational resource for researchers working with 9,10-DCA, particularly in fields where thermal stability is a critical parameter.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability. These properties influence its behavior under thermal stress and are crucial for interpreting analytical data.
| Property | Value |
| Molecular Formula | C₁₄H₈Cl₂ |
| Molecular Weight | 247.12 g/mol |
| CAS Number | 605-48-1 |
| Melting Point | 210-216 °C |
| Appearance | Yellow to green crystalline powder |
| Solubility | Slightly soluble in chloroform (B151607) and dichloromethane |
Thermal Stability Analysis
The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For this compound, this is a critical parameter for applications in materials science and as a potential impurity in high-temperature processes. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected Thermal Decomposition Profile
A plausible thermal decomposition for this compound in an inert atmosphere would likely initiate at temperatures significantly above its melting point.
Hypothetical Thermal Analysis Data
The following table summarizes the expected key parameters from TGA and DSC analyses of this compound based on typical values for similar aromatic compounds.
| Analytical Technique | Parameter | Expected Value Range | Notes |
| TGA | Onset of Decomposition (Tonset) | 300 - 400 °C | This is the temperature at which significant mass loss begins. The exact value is dependent on the heating rate and atmosphere. |
| Temperature at 5% Mass Loss (Td5) | 320 - 420 °C | A common metric for comparing the thermal stability of different materials. | |
| Residue at 800 °C | < 5% (in N₂) | In an inert atmosphere, the compound is expected to largely volatilize or decompose into volatile fragments, leaving minimal char. In air, the residue might be slightly higher due to oxidation. | |
| DSC | Melting Endotherm (Tm) | 210 - 216 °C | Corresponds to the melting point of the compound. |
| Decomposition Exotherm | > 350 °C | The decomposition process can be either endothermic or exothermic. For many organic compounds, it is exothermic. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections outline standardized procedures for TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of this compound.
Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
| Parameter | Value |
| Sample Mass | 5 - 10 mg |
| Crucible | Alumina or platinum |
| Atmosphere | High-purity nitrogen or dry air |
| Flow Rate | 20 - 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 30 °C to 800 °C |
| Data Acquisition | Mass (%) vs. Temperature (°C) |
Procedure:
-
Tare the TGA balance with an empty crucible.
-
Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the selected gas for at least 30 minutes to ensure an inert or oxidative atmosphere.
-
Initiate the temperature program, heating the sample from 30 °C to 800 °C at a rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and other relevant mass loss events.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting and to characterize the energetics of decomposition.[3]
Objective: To determine the melting point and observe any thermal events associated with the decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
| Parameter | Value |
| Sample Mass | 2 - 5 mg |
| Crucible | Hermetically sealed aluminum pans |
| Atmosphere | High-purity nitrogen |
| Flow Rate | 20 - 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 30 °C to 450 °C |
| Data Acquisition | Heat Flow (mW) vs. Temperature (°C) |
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Prepare an empty, sealed aluminum pan as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the DSC cell with nitrogen for at least 15 minutes.
-
Initiate the temperature program, heating the sample from 30 °C to 450 °C at a rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve for endothermic and exothermic events, such as melting and decomposition.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis of this compound.
Postulated Thermal Decomposition Initiation
This diagram illustrates a simplified, hypothetical initiation step for the thermal decomposition of this compound in an inert atmosphere, highlighting the cleavage of the carbon-chlorine bond.
Caption: Postulated Initiation of Thermal Decomposition.
Conclusion
While direct and detailed experimental data on the thermal stability of this compound is limited, this guide provides a comprehensive framework for its evaluation. Based on its melting point and the known behavior of related halogenated aromatic compounds, 9,10-DCA is expected to be thermally stable in the solid state under ambient conditions. Its decomposition at elevated temperatures likely proceeds via the cleavage of its carbon-chlorine bonds. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the precise thermal stability profile of this compound. This information is critical for ensuring its safe handling and for predicting its behavior in high-temperature applications. Further experimental investigation is warranted to fully elucidate the thermal decomposition kinetics and mechanisms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of temperature and hydrochloric acid on the formation of chlorinated hydrocarbons and polycyclic aromatic hydrocarbons during combustion of paraffin powder, polymers, and newspaper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 9,10-Dichloroanthracene as a Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,10-dichloroanthracene (DCA) as a photosensitizer in various chemical reactions. Detailed protocols for key applications, quantitative data, and mechanistic diagrams are included to facilitate its use in research and development.
Introduction
This compound is a polycyclic aromatic hydrocarbon that exhibits strong fluorescence and acts as an effective photosensitizer. Upon absorption of light, DCA can transfer its absorbed energy to other molecules, initiating a range of chemical transformations. Its primary utility lies in its ability to generate singlet oxygen and to participate in electron transfer processes, making it a valuable tool in organic synthesis, materials science, and photodynamic therapy research.
Applications
The primary applications of this compound as a photosensitizer include:
-
Singlet Oxygen Generation: DCA is an efficient sensitizer (B1316253) for the formation of singlet oxygen (¹O₂), a highly reactive species used in [4+2] cycloadditions, ene reactions, and the oxidation of various substrates.
-
[4+2] Cycloaddition Reactions: By generating singlet oxygen, DCA can catalyze the Diels-Alder type reactions between dienes and dienophiles, leading to the formation of cyclic compounds, including endoperoxides.
-
Photodegradation of Pollutants: The ability of DCA to generate reactive oxygen species can be harnessed for the degradation of organic pollutants in water and other media.
-
Photopolymerization: As a photosensitizer, DCA can initiate polymerization reactions upon irradiation, finding applications in the curing of resins and the fabrication of micro-patterns.
-
Photodechlorination: In specific solvent systems and in the presence of a suitable reactant, excited-state DCA can act as an intermediate in dechlorination reactions.[1][2]
Quantitative Data
The efficiency of photosensitized reactions can be quantified by various parameters, including quantum yields. The following table summarizes key quantitative data for reactions involving this compound.
| Reaction Type | Substrate | Product | Quantum Yield (Φ) | Irradiation Wavelength (nm) | Solvent | Reference |
| Photodechlorination | This compound with 2,5-dimethyl-2,4-hexadiene (B125384) | 9-Chloroanthracene (B1582455) | Varies with reactant concentration | 365 or 404 | Acetonitrile (B52724) | [2] |
Note: The singlet oxygen quantum yield for the closely related 9,10-dicyanoanthracene (B74266) has been reported, providing a reference for the potential efficiency of DCA in singlet oxygen generation.
Experimental Protocols
Protocol 1: Generation of Singlet Oxygen and [4+2] Cycloaddition
This protocol describes a general procedure for the DCA-photosensitized [4+2] cycloaddition of a diene with singlet oxygen.
Materials:
-
This compound (DCA)
-
Diene (e.g., 1,3-diphenylisobenzofuran, cyclopentadiene)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Photochemical reactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or LEDs with specific wavelengths like 365 nm)
-
Reaction vessel (e.g., quartz or Pyrex tube)
-
Oxygen source
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the diene (e.g., 0.1 mmol) and a catalytic amount of this compound (e.g., 0.005 mmol) in the chosen solvent (e.g., 10 mL).
-
Oxygenation: Gently bubble oxygen through the solution for 10-15 minutes to ensure saturation. Maintain a slow, continuous stream of oxygen throughout the reaction.
-
Irradiation: Place the reaction vessel in the photochemical reactor and commence irradiation with the selected light source. Maintain a constant temperature, if necessary, using a cooling system.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), stop the irradiation and the oxygen flow.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired endoperoxide from the photosensitizer and any byproducts.
Protocol 2: Photodechlorination of this compound
This protocol is based on the photodechlorination of DCA in the presence of 2,5-dimethyl-2,4-hexadiene (DMH).[2]
Materials:
-
This compound (DCA)
-
2,5-Dimethyl-2,4-hexadiene (DMH)
-
Acetonitrile (AN), degassed
-
Light source (e.g., 365 nm or 404 nm LEDs or filtered mercury lamp)
-
Schlenk tube or similar vessel for reactions under inert atmosphere
-
Degassing equipment (e.g., freeze-pump-thaw cycles)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in degassed acetonitrile in a Schlenk tube. Add the desired concentration of 2,5-dimethyl-2,4-hexadiene.
-
Degassing: Thoroughly degas the solution to remove any dissolved oxygen, which can inhibit the reaction. This can be achieved by several freeze-pump-thaw cycles.
-
Irradiation: Irradiate the solution with a light source at 365 nm or 404 nm. The reaction should be carried out at a constant temperature.
-
Analysis: Monitor the formation of 9-chloroanthracene and the disappearance of DCA using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Quantum Yield Determination: The quantum yields for DCA loss and 9-chloroanthracene formation can be determined using a suitable actinometer to measure the light intensity.
Visualizations
Mechanism of Photosensitization
Caption: General mechanism of Type II photosensitization by this compound.
Experimental Workflow for Photosensitized Reaction
Caption: A typical experimental workflow for a photosensitized chemical reaction.
References
Application Notes and Protocols for Fluorescence Quenching Studies of 9,10-Dichloroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence quenching is a powerful analytical technique used to study molecular interactions. It refers to any process that decreases the fluorescence intensity of a fluorophore, such as 9,10-dichloroanthracene. By monitoring this change in fluorescence, researchers can elucidate the dynamics of collisional encounters, determine binding constants, and probe the accessibility of fluorescent molecules to various quenchers. This compound, a derivative of anthracene (B1667546), exhibits distinct photophysical properties that make it a suitable candidate for such studies. Its fluorescence can be modulated by electron transfer processes, heavy-atom effects, or other quenching mechanisms upon interaction with quencher molecules.
These application notes provide a comprehensive overview of the experimental protocols for studying the fluorescence quenching of this compound. Detailed methodologies for steady-state fluorescence quenching experiments, data analysis using the Stern-Volmer equation, and interpretation of quenching parameters are presented.
Photophysical Properties and Quenching Data
The photophysical characteristics of a fluorophore are essential for designing and interpreting fluorescence quenching experiments. Below is a summary of the known properties of this compound and comparative data for its parent compound, anthracene.
Table 1: Photophysical Properties of this compound and Anthracene.
| Property | This compound | Anthracene (for comparison) |
| Excitation Maximum (λex) | ~380 nm[1][2] | ~360 nm |
| Emission Maximum (λem) | ~431 nm[1] | ~404 nm |
| Fluorescence Lifetime (τ₀) | Not readily available in literature | ~4-5 ns (in various organic solvents) |
Note: The fluorescence lifetime (τ₀) for this compound is not widely reported. For the purpose of illustrating calculations, a typical lifetime for anthracene derivatives (e.g., 5 ns) can be used as an approximation, but it should be experimentally determined for precise calculations.
Quenching Dynamics and the Stern-Volmer Relationship
Fluorescence quenching can occur through two primary mechanisms: dynamic and static.
-
Dynamic (Collisional) Quenching: The quencher molecule collides with the fluorophore in its excited state, leading to non-radiative decay to the ground state. This process is dependent on the concentration of the quencher and the diffusion rates of the molecules.
-
Static Quenching: The quencher and fluorophore form a non-fluorescent complex in the ground state. The formation of this complex reduces the population of fluorophores that can be excited.
The Stern-Volmer equation is a fundamental relationship used to analyze dynamic quenching:
I₀ / I = 1 + KSV[Q] = 1 + kqτ₀[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
KSV is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
-
kq is the bimolecular quenching rate constant, which describes the rate of the quenching reaction.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear plot of I₀/I versus [Q] is indicative of a single quenching mechanism (either dynamic or static).
Quantitative Quenching Data
The following table summarizes available quantitative data for the fluorescence quenching of this compound and provides comparative data for anthracene with various quenchers.
Table 2: Stern-Volmer (KSV) and Bimolecular Quenching (kq) Constants.
| Fluorophore | Quencher | Solvent | KSV (M⁻¹) | kq (M⁻¹s⁻¹) |
| This compound | Carbon Tetrachloride (CCl₄) | Cyclohexane | 0.07 | ~5 x 10⁶ |
| Anthracene | Carbon Tetrachloride (CCl₄) | Ethanol | 55 | - |
| Anthracene | Aniline | Cyclohexane | 4.53 | - |
| Anthracene | Aniline | Acetonitrile | 10.20 | - |
| Anthracene | N,N-Dimethylaniline | Acetonitrile | 120 | - |
Experimental Protocols
This section outlines a detailed protocol for a steady-state fluorescence quenching experiment to determine the Stern-Volmer constant (KSV) and the bimolecular quenching rate constant (kq).
Materials and Equipment
-
This compound (fluorophore)
-
Quencher of interest (e.g., Carbon Tetrachloride, Aniline, Nitrobenzene)
-
Spectroscopic grade solvent (e.g., Cyclohexane, Ethanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Solution Preparation
-
Fluorophore Stock Solution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance of this solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
-
Quencher Stock Solution: Prepare a high-concentration stock solution of the quencher in the same solvent. The concentration will depend on the quenching efficiency and should be chosen to allow for a series of dilutions that result in a measurable decrease in fluorescence.
-
Sample Series Preparation: Prepare a series of samples in volumetric flasks. Each flask should contain the same concentration of this compound and varying concentrations of the quencher. This is achieved by adding a fixed volume of the fluorophore stock solution and different volumes of the quencher stock solution to each flask. Dilute to the final volume with the solvent. Include a blank sample containing only the fluorophore and no quencher (this will be your I₀ measurement).
Experimental Workflow Diagram
Caption: Workflow for a typical fluorescence quenching experiment.
Measurement Procedure
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to the absorption maximum of this compound (approximately 380 nm). Set the emission scan range to cover the expected fluorescence spectrum (e.g., 400-600 nm).
-
Blank Measurement: First, measure the fluorescence of the solvent alone to check for any background fluorescence.
-
I₀ Measurement: Measure the fluorescence emission spectrum of the sample containing only this compound (no quencher). The intensity at the emission maximum (~431 nm) will serve as your I₀ value.
-
Sample Measurements: Sequentially measure the fluorescence emission spectra of each sample with increasing quencher concentration. Record the fluorescence intensity at the same emission maximum for each sample (I).
-
Data Correction (Optional but Recommended): If the quencher absorbs light at the excitation or emission wavelength, an inner filter effect can occur. This can be corrected using the following formula:
Fcorr = Fobs * 10(Aex + Aem)/2
Where Fcorr is the corrected fluorescence intensity, Fobs is the observed intensity, and Aex and Aem are the absorbances of the quencher at the excitation and emission wavelengths, respectively.
Data Analysis and Interpretation
-
Calculate I₀/I: For each sample, calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I).
-
Construct the Stern-Volmer Plot: Plot I₀/I on the y-axis versus the quencher concentration [Q] on the x-axis.
-
Determine KSV: Perform a linear regression on the Stern-Volmer plot. The slope of the line is the Stern-Volmer quenching constant, KSV. The y-intercept should be close to 1.
-
Calculate kq: If the fluorescence lifetime of this compound (τ₀) is known or has been measured (e.g., using Time-Correlated Single Photon Counting), the bimolecular quenching rate constant (kq) can be calculated using the formula: kq = KSV / τ₀ .
-
Interpret the Results:
-
A linear Stern-Volmer plot suggests that a single type of quenching mechanism is dominant.
-
The magnitude of kq can provide insight into the quenching mechanism. For diffusion-controlled dynamic quenching in common organic solvents, kq is typically on the order of 10¹⁰ M⁻¹s⁻¹. Values significantly higher than this may indicate a static quenching component.
-
An upward curvature in the Stern-Volmer plot can suggest the presence of both static and dynamic quenching.
-
Signaling Pathway of Fluorescence Quenching
The following diagram illustrates the fundamental processes involved in fluorescence and its quenching.
Caption: Energy level diagram illustrating fluorescence and quenching pathways.
References
Application Notes and Protocols: 9,10-Dichloroanthracene in Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,10-dichloroanthracene and related anthracene (B1667546) derivatives as fluorophores in chemiluminescence (CL) assays. While this compound is a known fluorescent compound, its application in solution-phase chemiluminescence is not as widely documented as other derivatives such as 9,10-diphenylanthracene (B110198). However, the principles and protocols outlined below are based on the well-established peroxyoxalate chemiluminescence system and can be adapted for this compound.
Introduction to Peroxyoxalate Chemiluminescence (PO-CL)
Peroxyoxalate chemiluminescence is a highly efficient chemical light-producing reaction that involves the reaction of an oxalate (B1200264) ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent molecule (fluorophore). The energy generated from the decomposition of a high-energy intermediate is transferred to the fluorophore, which then emits light upon relaxation to its ground state. This system is the basis for many analytical applications due to its high sensitivity and versatility.
The color of the emitted light is dependent on the specific fluorophore used. Anthracene derivatives are a common class of fluorophores employed in these systems, capable of producing blue to green light.
The Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism
The underlying mechanism for peroxyoxalate chemiluminescence is the Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway. In this process, a high-energy intermediate, often proposed to be 1,2-dioxetanedione, is formed from the reaction between the oxalate ester and hydrogen peroxide. This intermediate interacts with the fluorophore (in this case, this compound) via an electron transfer process, leading to the excited state of the fluorophore and subsequent light emission.
The key steps of the CIEEL mechanism are:
-
Reaction of an oxalate ester with hydrogen peroxide to form a high-energy intermediate.
-
Formation of an encounter complex between the high-energy intermediate and the fluorophore.
-
Electron transfer from the fluorophore to the intermediate, leading to the decomposition of the intermediate into stable products (e.g., carbon dioxide) and the formation of a radical ion pair.
-
Back electron transfer within the radical ion pair, resulting in the formation of the electronically excited state of the fluorophore.
-
Emission of a photon as the excited fluorophore returns to its ground state.
Quantitative Data
Quantitative data for the direct application of this compound in chemiluminescence assays is sparse in the literature. However, its photophysical properties, along with those of related, more commonly used anthracene derivatives, are provided below for comparison. The fluorescence quantum yield is a critical parameter for a potential chemiluminescence fluorophore, as it directly impacts the efficiency of light emission.
| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
| This compound | ~380 | ~431 | Not widely reported for CL applications | - |
| 9,10-Diphenylanthracene | ~375 | ~430 | 0.90 - 1.00 | Cyclohexane |
| 9,10-Bis(phenylethynyl)anthracene | ~435 | ~460 | ~0.95 | Dichloromethane |
| Anthracene | ~355 | ~400 | 0.27 | Ethanol |
Note: The fluorescence quantum yield of this compound is expected to be lower than that of 9,10-diphenylanthracene due to the heavy atom effect of the chlorine atoms, which can promote intersystem crossing to the triplet state, a non-emissive pathway in this context.
Experimental Protocols
The following is a generalized protocol for a peroxyoxalate chemiluminescence assay. This protocol should be considered a starting point and would require optimization for specific applications using this compound.
Objective: To induce chemiluminescence using this compound as a fluorophore in a peroxyoxalate system.
Materials:
-
This compound
-
Bis(2,4,6-trichlorophenyl) oxalate (TCPO) or a similar oxalate ester
-
Hydrogen peroxide (30% solution)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or a mixture)
-
Base catalyst (e.g., imidazole, sodium salicylate)
-
Glass vials or cuvettes
-
Luminometer or a spectrophotometer with the light source turned off
Protocol:
-
Preparation of Reagent Solutions:
-
Fluorophore Solution: Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mM).
-
Oxalate Ester Solution: Prepare a stock solution of TCPO in the same solvent (e.g., 10 mM).
-
Hydrogen Peroxide Solution: Prepare a dilute solution of hydrogen peroxide in the solvent (e.g., 100 mM). Caution: Hydrogen peroxide is a strong oxidizer.
-
Catalyst Solution: Prepare a stock solution of the base catalyst in the solvent (e.g., 10 mM).
-
-
Chemiluminescence Assay:
-
In a glass vial or cuvette, combine the fluorophore solution and the oxalate ester solution.
-
Add the catalyst solution to the mixture.
-
To initiate the chemiluminescence reaction, inject the hydrogen peroxide solution into the vial.
-
Immediately place the vial in the luminometer and measure the light emission over time. The reaction is typically rapid, with an initial flash of light that decays over seconds to minutes.
-
Workflow Diagram:
Applications and Considerations
While specific applications for this compound in chemiluminescence are not prevalent in the literature, the peroxyoxalate system itself has numerous applications in:
-
High-Performance Liquid Chromatography (HPLC): As a post-column detection method for fluorescent analytes or those that can be derivatized with a fluorescent tag.
-
Immunoassays: For the detection of labeled antibodies or antigens.
-
Flow Injection Analysis: For the rapid and sensitive determination of various analytes.
-
Environmental Analysis: For the detection of pollutants.
Considerations for using this compound:
-
Solubility: Ensure that this compound and all other reagents are soluble in the chosen solvent system.
-
Quantum Yield: The efficiency of light production will be dependent on the fluorescence quantum yield of this compound under the reaction conditions.
-
Reaction Kinetics: The rate of the chemiluminescence reaction can be influenced by the solvent, temperature, and the concentrations of the reactants and catalyst. These parameters should be optimized for the desired application.
-
Interferences: The presence of quenching species in a sample can reduce the chemiluminescence intensity.
Conclusion
This compound possesses the fundamental properties of a fluorophore that could be utilized in peroxyoxalate chemiluminescence systems. However, its practical application appears to be limited compared to other anthracene derivatives. The provided protocols and information serve as a foundational guide for researchers interested in exploring the potential of this compound in chemiluminescence-based analytical methods. Further research and optimization would be necessary to develop robust and sensitive assays based on this specific compound.
Application Notes and Protocols for 9,10-Dichloroanthracene as a Chemical Actinometer for Singlet Oxygen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 9,10-dichloroanthracene (DCA) as a chemical actinometer for the quantification of singlet oxygen (¹O₂) in various chemical and biological systems. DCA is a reliable aromatic compound that undergoes a specific reaction with singlet oxygen, leading to a measurable change in its optical properties, making it a valuable tool for photosensitizer characterization and photodynamic therapy research.
Principle of Operation
This compound functions as a chemical actinometer for singlet oxygen based on its [4+2] cycloaddition reaction with ¹O₂ to form the corresponding endoperoxide (DCA-EPO). This reaction is highly specific to singlet oxygen. The formation of the endoperoxide disrupts the aromatic π-system of the DCA molecule, resulting in a decrease in its characteristic UV-Vis absorbance. By monitoring the rate of this absorbance decrease, the quantum yield of singlet oxygen generation (ΦΔ) by a photosensitizer can be determined. The progress of the reaction can be monitored by observing the change in absorbance of the compound using UV-vis absorption spectroscopy.[1]
Data Presentation
The efficiency of singlet oxygen production by a photosensitizer is a critical parameter in photodynamic therapy and other photochemical applications. The following tables summarize key quantitative data for this compound relevant to its use as a singlet oxygen actinometer.
Table 1: Efficiency of Singlet Oxygen Production (fSΔ) and Rate Constant of Oxygen Quenching (kSq) for this compound in Various Solvents [2]
| Solvent | Efficiency of ¹O₂ Production (fSΔ) | Rate Constant of O₂ Quenching (kSq) (x 10⁹ M⁻¹s⁻¹) |
| Hexane | 0.68 | 13 |
| Dodecane | 0.54 | 13 |
| Cyclohexane | 0.56 | 11 |
| Benzene | 0.12 | 21 |
| Acetonitrile | 0.23 | 31 |
Note: The efficiency of singlet oxygen production (fSΔ) in the quenching of the lowest excited singlet state is a measure of the fraction of quenching events that result in the formation of singlet oxygen.
Experimental Protocols
This section provides a detailed methodology for determining the singlet oxygen quantum yield of a photosensitizer using this compound as the chemical actinometer.
Materials and Reagents
-
This compound (DCA)
-
Photosensitizer of interest
-
Reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, methylene (B1212753) blue)
-
Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for irradiation (e.g., laser, filtered lamp)
-
Magnetic stirrer and stir bars
Preparation of Solutions
Caution: this compound is a chemical and should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses).
-
DCA Stock Solution: Prepare a stock solution of DCA in the desired spectroscopic grade solvent. The concentration should be such that the initial absorbance at the monitoring wavelength is between 0.8 and 1.2. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M. Protect the solution from light to prevent photodegradation.
-
Photosensitizer Solutions: Prepare solutions of both the photosensitizer of interest and the reference photosensitizer in the same solvent as the DCA solution. The concentration should be adjusted so that the absorbance at the irradiation wavelength is identical for both solutions (typically between 0.1 and 0.2) to ensure that both solutions absorb the same number of photons.
Experimental Procedure
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum of the DCA solution containing the photosensitizer of interest before irradiation. The characteristic absorption peaks of DCA are in the UV region.
-
Irradiation: Irradiate the solution in the quartz cuvette with the chosen light source at a wavelength where the photosensitizer absorbs but the DCA does not significantly absorb. Continuously stir the solution during irradiation to ensure homogeneity.
-
Monitoring DCA Bleaching: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution. The absorbance of DCA will decrease over time as it reacts with the generated singlet oxygen.
-
Reference Measurement: Repeat the same procedure (steps 1-3) with the reference photosensitizer solution containing DCA.
Data Analysis
-
Determine the rate of DCA bleaching: From the recorded spectra, plot the absorbance of DCA at a specific wavelength (one of its absorption maxima) as a function of irradiation time for both the sample and the reference photosensitizer. The initial rate of DCA bleaching can be determined from the initial slope of these plots.
-
Calculate the Singlet Oxygen Quantum Yield (ΦΔ): The singlet oxygen quantum yield of the sample photosensitizer (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.
-
k_sample is the initial rate of DCA bleaching in the presence of the sample photosensitizer.
-
k_ref is the initial rate of DCA bleaching in the presence of the reference photosensitizer.
-
I_abs_sample is the rate of light absorption by the sample photosensitizer.
-
I_abs_ref is the rate of light absorption by the reference photosensitizer.
Since the absorbances of the sample and reference solutions at the irradiation wavelength are matched, the term (I_abs_ref / I_abs_sample) is equal to 1.
-
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with singlet oxygen.
Experimental Workflow
Caption: Experimental workflow for ¹O₂ quantum yield determination.
References
Synthesis of 9,10-Disubstituted Anthracene Derivatives from 9,10-Dichloroanthracene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 9,10-disubstituted anthracene (B1667546) derivatives, utilizing 9,10-dichloroanthracene as a versatile starting material. Anthracene derivatives are a significant class of compounds in materials science and drug development, valued for their unique photophysical and electronic properties.[1][2][3] The methodologies outlined herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a diverse range of substituents at the 9 and 10 positions of the anthracene core.
Overview of Synthetic Strategies
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and broad functional group tolerance, making them ideal for the synthesis of complex molecules. The choice of reaction is dictated by the desired substituent to be introduced:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl groups, reacting this compound with the corresponding boronic acids or esters.[4][5]
-
Sonogashira Coupling: For the introduction of alkynyl substituents, coupling this compound with terminal alkynes.[6][7][8]
-
Buchwald-Hartwig Amination: For the synthesis of 9,10-diaminoanthracene derivatives through the reaction of this compound with primary or secondary amines.[9][10]
-
Stille Coupling: An alternative method for carbon-carbon bond formation using organostannane reagents.[11][12][13]
The general transformation is depicted below:
Data Presentation: Comparative Reaction Data
The following tables summarize typical reaction conditions and reported yields for the synthesis of various 9,10-disubstituted anthracene derivatives starting from haloanthracenes. While many examples utilize 9,10-dibromoanthracene, the conditions are generally transferable to this compound, which may require slightly more forcing conditions due to the lower reactivity of the C-Cl bond.
Table 1: Suzuki-Miyaura Coupling of 9,10-Dihaloanthracenes
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene (B28343)/THF/H₂O | 85 | 3 | 99 | --INVALID-LINK-- |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/THF/H₂O | 85 | 3 | 95 | --INVALID-LINK-- |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/THF/H₂O | 85 | 4 | 92 | --INVALID-LINK-- |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/THF/H₂O | 85 | 12 | 81 | --INVALID-LINK-- |
Table 2: Sonogashira Coupling of 9,10-Dihaloanthracenes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | Pd(CH₃CN)₂Cl₂ (0.5) | - | Cs₂CO₃ | DMF | RT | 12 | 95 | --INVALID-LINK-- |
| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Diisopropylamine | THF | 80 | 4.5 | 81 | --INVALID-LINK-- |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Triethylamine | Toluene | 70 | 12 | 90 | --INVALID-LINK-- |
Table 3: Buchwald-Hartwig Amination of 9,10-Dihaloanthracenes
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 24 | 85 | --INVALID-LINK-- |
| 2 | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 110 | 16 | 92 | --INVALID-LINK-- |
| 3 | Hexylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 18 | 88 | --INVALID-LINK-- |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol for Suzuki-Miyaura Coupling: Synthesis of 9,10-Di(p-tolyl)anthracene
This protocol describes a typical procedure for the double Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equiv)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methylphenylboronic acid, and Pd(PPh₃)₄.
-
Add a 1:1 mixture of toluene and THF to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
In a separate flask, dissolve sodium carbonate in deionized water to create a 2 M solution. Degas this solution with nitrogen.
-
Add the aqueous sodium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 85°C under a nitrogen atmosphere and stir vigorously for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate (B1210297) gradient) to afford 9,10-di(p-tolyl)anthracene.
Protocol for Sonogashira Coupling: Synthesis of 9,10-Bis(phenylethynyl)anthracene
This protocol outlines a copper-free Sonogashira coupling, which can offer advantages in terms of simplified purification.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (2.5 equiv)
-
Bis(acetonitrile)palladium(II) chloride [Pd(CH₃CN)₂Cl₂] (0.5 mol%)
-
cataCXium® A (1.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(CH₃CN)₂Cl₂, cataCXium® A, and cesium carbonate.
-
Add anhydrous DMF via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/dichloromethane) to yield 9,10-bis(phenylethynyl)anthracene.
Protocol for Buchwald-Hartwig Amination: Synthesis of 9,10-Dimorpholinoanthracene
This protocol provides a general method for the diarylation of a secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.8 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the flask and heat the mixture at 100°C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain 9,10-dimorpholinoanthracene.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of 9,10-disubstituted anthracene derivatives. The protocols detailed in this document serve as a starting point for the development of novel materials and pharmaceutically relevant compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of these important transformations.
References
- 1. Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Triplet-Triplet Annihilation Upconversion using 9,10-Dichloroanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triplet-Triplet Annihilation Upconversion (TTA-UC)
Triplet-triplet annihilation upconversion (TTA-UC) is a photophysical process that converts lower-energy photons to higher-energy photons through a series of energy transfer steps involving a sensitizer (B1316253) and an annihilator (emitter).[1] This process is particularly valuable in applications such as solar energy harvesting, bioimaging, and photodynamic therapy, as it can utilize low-intensity, non-coherent light.[2] The general mechanism involves the absorption of a low-energy photon by a sensitizer molecule, which then undergoes intersystem crossing (ISC) to a long-lived triplet state. This triplet energy is subsequently transferred to an annihilator molecule. When two annihilator molecules in their triplet excited state encounter each other, they undergo triplet-triplet annihilation (TTA), resulting in one annihilator molecule being promoted to a higher-energy singlet excited state, while the other returns to the ground state. The excited singlet annihilator then emits a higher-energy photon through fluorescence.
Anthracene (B1667546) and its derivatives are a prominent class of organic molecules used as annihilators in TTA-UC systems due to their favorable photophysical properties.[3] Substitution at the 9 and 10 positions of the anthracene core can significantly influence their fluorescence quantum yields and triplet state lifetimes, which are critical parameters for efficient upconversion.[4]
The Role of 9,10-Dichloroanthracene (DCA) in TTA-UC
This compound (DCA) is a halogenated derivative of anthracene. The introduction of chlorine atoms at the 9 and 10 positions is expected to influence its electronic and photophysical properties, which in turn affects its performance as a TTA-UC annihilator. The presence of heavy atoms like chlorine can enhance the rate of intersystem crossing (ISC) from the singlet to the triplet state due to the heavy-atom effect.[5] This could potentially lead to a higher population of triplet-state annihilators, a key step in the TTA-UC process. However, the heavy-atom effect can also quench fluorescence, which would be detrimental to the final upconverted emission step.[5]
The stability of the anthracene core can also be affected by halogen substitution. Electron-withdrawing groups like chlorine can lower the HOMO and LUMO energy levels, potentially making the molecule more resistant to photo-oxidation, a common degradation pathway for photoexcited anthracene derivatives.[6]
While extensive research has been conducted on 9,10-diphenylanthracene (B110198) (DPA) as a benchmark annihilator, specific quantitative data on the TTA-UC performance of this compound is less prevalent in the literature. The following sections provide available photophysical data for DCA and a generalized experimental protocol for evaluating its potential in a TTA-UC system, with comparative data for DPA to provide context.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of this compound (DCA) and, for comparison, the widely used annihilator 9,10-diphenylanthracene (DPA).
| Parameter | This compound (DCA) | 9,10-Diphenylanthracene (DPA) |
| Excitation Maximum (λ_exc) | 380 nm[7] | ~373 nm[8] |
| Emission Maximum (λ_em) | 431 nm[7] | ~430 nm[8] |
| Singlet State Energy (E_S1) | ~2.88 eV | ~2.88 eV |
| Triplet State Energy (E_T1) | Data not readily available | ~1.77 eV[4] |
| Fluorescence Quantum Yield (Φ_f) | Data not readily available | up to 1.0 in cyclohexane[8] |
| Upconversion Quantum Yield (Φ_UC) | Data not readily available | ~18% (with PtOEP sensitizer) |
Note: The Singlet State Energy (E_S1) was calculated from the emission maximum using the formula E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TTA-UC process and a typical experimental workflow for its characterization.
Caption: TTA-UC energy transfer pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Spectrum [9,10-Dichloro Anthracene] | AAT Bioquest [aatbio.com]
- 8. 9,10-Diphenylanthracene [omlc.org]
Application Notes and Protocols: 9,10-Dichloroanthracene in the Preparation of Fluorescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 9,10-dichloroanthracene as a versatile precursor for the synthesis of advanced fluorescent materials. The protocols detailed herein are intended for researchers in materials science, organic chemistry, and drug development, offering step-by-step instructions for the preparation and characterization of novel fluorophores with applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging.
Introduction
Anthracene (B1667546) and its derivatives are a significant class of organic chromophores known for their strong blue fluorescence. The functionalization at the 9 and 10 positions of the anthracene core is a powerful strategy to modulate their photophysical and electronic properties. This compound serves as a readily available and reactive starting material for introducing a wide variety of substituents through cross-coupling reactions, leading to the development of materials with tailored fluorescence characteristics.
The ability to tune the emission color, quantum yield, and environmental sensitivity of these materials makes them highly valuable for a range of applications. For instance, in the field of optoelectronics, 9,10-disubstituted anthracenes are employed as efficient emitters in OLEDs.[1][2] Furthermore, by incorporating specific recognition moieties, these derivatives can be transformed into fluorescent probes for detecting ions and biomolecules.
Synthetic Methodologies
The primary methods for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the arylation and vinylation of this compound using organoboron reagents.
Experimental Protocol: Synthesis of 9,10-Diphenylanthracene (B110198)
This protocol describes a general procedure for the synthesis of 9,10-diphenylanthracene from a dihaloanthracene precursor.[3][4]
-
Materials:
-
9,10-Dibromoanthracene (B139309) (or this compound) (1.0 mmol)
-
Phenylboronic acid (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol)
-
Sodium carbonate (Na₂CO₃) (4.0 mmol)
-
Dimethylformamide (DMF) (2 mL)
-
Deionized water
-
Ethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (PE)
-
-
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and Na₂CO₃ (4.0 mmol).
-
Add DMF (2 mL) to the flask.
-
Add the Pd(PPh₃)₄ catalyst (0.01 mmol) to the mixture.
-
Heat the reaction mixture under a nitrogen atmosphere at 110 °C for 2.5 hours.
-
After cooling to room temperature, dilute the mixture with cold water (10 mL).
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield 9,10-diphenylanthracene.
-
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 9,10-disubstituted anthracenes via Suzuki-Miyaura coupling.
Stille Cross-Coupling
The Stille coupling provides an alternative route to C-C bond formation using organotin reagents. This method is particularly effective for coupling with thiophene-based substituents.
Experimental Protocol: Synthesis of 9,10-Di(thiophen-2-yl)anthracene
This protocol is adapted from a procedure for the synthesis of thiophene-substituted anthracenes.[5]
-
Materials:
-
9,10-Dibromoanthracene (1.49 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.06 mmol)
-
Tri-o-tolylphosphine (B155546) (0.24 mmol)
-
2-(Tributylstannyl)thiophene (B31521) (4.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
-
Procedure:
-
To a dry reaction vessel, add 9,10-dibromoanthracene (1.49 mmol), Pd₂(dba)₃ (0.06 mmol), and tri-o-tolylphosphine (0.24 mmol).
-
Under a nitrogen atmosphere, add anhydrous THF (20 mL) followed by 2-(tributylstannyl)thiophene (4.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Logical Workflow for Stille Coupling
Caption: General workflow for the synthesis of 9,10-disubstituted anthracenes via Stille coupling.
Characterization of Fluorescent Properties
A crucial aspect of developing fluorescent materials is the accurate characterization of their photophysical properties. The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the emission process.
Protocol: Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[6]
-
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of unknown quantum yield (e.g., a synthesized 9,10-disubstituted anthracene)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solvent for dissolving the sample and standard
-
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradient (slope) of the linear fits for both the sample (Gradₓ) and the standard (Gradₛₜₐ).
-
Calculate the quantum yield of the sample (Φₓ) using the following equation:
Φₓ = Φₛₜₐ * (Gradₓ / Gradₛₜₐ) * (ηₓ² / ηₛₜₐ²)
where Φₛₜₐ is the quantum yield of the standard, and ηₓ and ηₛₜₐ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for the determination of relative fluorescence quantum yield.
Data Presentation: Photophysical Properties of 9,10-Disubstituted Anthracenes
The following table summarizes the key photophysical properties of various 9,10-disubstituted anthracene derivatives. This data is essential for selecting the appropriate material for a specific application.
| Compound | Substituent(s) | Absorption Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φf) | Solvent | Reference |
| 9,10-Diphenylanthracene | Phenyl | 375 | 408, 430 | 0.90 | Cyclohexane | [7] |
| 9,10-Di(thiophen-2-yl)anthracene | Thiophen-2-yl | 412 | 435, 458 | 0.72 | THF | |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl, 4-(Trifluoromethyl)phenyl | 378 | 408, 430 | 0.98 | Toluene | |
| 4-(10-Phenylanthracen-9-yl)pyridine | Phenyl, 4-Pyridyl | 378 | 408, 430 | 0.96 | Toluene | |
| 4-(10-Phenylanthracen-9-yl)benzonitrile | Phenyl, 4-Benzonitrile | 382 | 410, 432 | 0.97 | Toluene |
Applications
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are widely investigated as emitter materials in OLEDs due to their high fluorescence quantum yields and color tunability.[8]
Application Protocol: Fabrication of a Simple Bilayer OLED
This protocol provides a general outline for the fabrication of a simple bilayer OLED device using a spin-coating method.
-
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-transporting layer (HTL) material (e.g., TPD)
-
Emitting layer (EML) material (a synthesized 9,10-disubstituted anthracene)
-
Electron-transporting layer (ETL) material (e.g., Alq₃)
-
Metal for cathode (e.g., Al)
-
Solvents for dissolving the organic materials (e.g., chloroform, toluene)
-
Spin-coater
-
Thermal evaporator
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
HTL Deposition: Prepare a solution of the HTL material in a suitable solvent. Deposit a thin film of the HTL onto the ITO substrate using a spin-coater. Anneal the film as required.
-
EML Deposition: Prepare a solution of the synthesized 9,10-disubstituted anthracene. Spin-coat the EML on top of the HTL. Anneal the film.
-
ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the ETL and then the metal cathode under high vacuum.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
OLED Fabrication Workflow
Caption: General workflow for the fabrication of a bilayer OLED device.
Fluorescent Probes
By introducing specific recognition moieties, 9,10-disubstituted anthracenes can be designed as fluorescent probes for the detection of various analytes. The fluorescence of the anthracene core can be modulated by processes such as photoinduced electron transfer (PET) upon binding to the target analyte.
Application Protocol: General Procedure for Fluorescence-Based Ion Sensing
This protocol outlines a general method for using a synthesized anthracene-based probe for the detection of a target ion in solution.
-
Materials:
-
Synthesized anthracene-based fluorescent probe
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Stock solutions of various ions to be tested
-
Spectrofluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a working solution of the probe in the desired buffer.
-
Record the baseline fluorescence emission spectrum of the probe solution.
-
Titrate the probe solution with a stock solution of the target ion, recording the fluorescence spectrum after each addition.
-
Observe the changes in fluorescence intensity or wavelength. A significant change upon addition of a specific ion indicates a sensing event.
-
To determine selectivity, repeat the titration with other ions.
-
Signaling Pathway for a PET-Based Fluorescent Probe
Caption: Simplified signaling pathway for a "turn-on" fluorescent probe based on photoinduced electron transfer (PET).
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photochemical Reactions Involving 9,10-Dichloroanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three key photochemical reactions involving 9,10-dichloroanthracene (DCA): photodechlorination, [4+4] photocycloaddition, and its use as a photosensitizer for singlet oxygen generation, a crucial reactive oxygen species in various chemical and biological processes, including photodynamic therapy.
Photodechlorination of this compound to 9-Chloroanthracene (B1582455)
This protocol details the photochemical conversion of this compound (DCA) to 9-chloroanthracene (MCA) in the presence of 2,5-dimethyl-2,4-hexadiene (B125384) (DMH). The reaction proceeds via a singlet exciplex and a radical anion intermediate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant 1 (DCA) Concentration | 6.7 x 10⁻⁴ M | |
| Reactant 2 (DMH) Concentration | 0.09 M | |
| Solvent | Acetonitrile (AN) | |
| Irradiation Wavelength | > 320 nm (using uranyl-glass sleeve) | |
| Light Source | Hanovia medium-pressure mercury lamp | |
| Reaction Monitoring | Decrease in DCA absorbance at 402 nm |
Experimental Protocol
-
Solution Preparation: Prepare a 500 mL solution of 6.7 x 10⁻⁴ M this compound and 0.09 M 2,5-dimethyl-2,4-hexadiene in acetonitrile.
-
Degassing: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which is known to inhibit the reaction.
-
Irradiation: Irradiate the nitrogen-purged solution using a Hanovia medium-pressure mercury lamp fitted with a cylindrical uranyl-glass sleeve (which filters light to allow wavelengths greater than 320 nm to pass through).
-
Reaction Monitoring: Monitor the progress of the reaction by observing the decrease in the absorbance of the 0–0 band of DCA at 402 nm using a UV-Vis spectrophotometer.
-
Termination and Product Isolation: Stop the irradiation when the absorbance at 402 nm has decreased to approximately 60% of its initial value. The product, 9-chloroanthracene (MCA), can then be isolated using standard chromatographic techniques.
Reaction Mechanism
Caption: Proposed mechanism for the photodechlorination of DCA.
[4+4] Photocycloaddition of this compound with 1,3-Cyclohexadiene (B119728)
This protocol describes the photocycloaddition reaction between this compound and 1,3-cyclohexadiene, a [4+4] cycloaddition that yields a dibenzobicyclo[2.2.2]octadiene-type adduct.
Quantitative Data Summary
| Parameter | Value |
| Reactant 1 (DCA) Concentration | Not specified in abstracts, requires full paper access |
| Reactant 2 (1,3-Cyclohexadiene) Concentration | Not specified in abstracts, requires full paper access |
| Solvent | n-heptane |
| Product | Dibenzobicyclo[2.2.2]octadiene-type adduct |
Experimental Protocol
Detailed experimental conditions such as reactant concentrations, irradiation source, and reaction time are not available in the provided search results. Access to the full scientific article is required for a complete protocol.
-
Solution Preparation: Dissolve this compound and a molar excess of 1,3-cyclohexadiene in n-heptane.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Irradiation: Irradiate the solution with a suitable UV light source. The specific wavelength and lamp type would be detailed in the full experimental procedure.
-
Product Isolation: After the reaction is complete (as determined by a monitoring technique like TLC or GC), the solvent is removed, and the product is purified, typically by column chromatography.
Reaction Workflow
Caption: Workflow for the [4+4] photocycloaddition of DCA.
Photosensitized Generation of Singlet Oxygen and its [4+2] Cycloaddition
This compound can act as a photosensitizer to generate singlet oxygen (¹O₂) from ground-state molecular oxygen (³O₂). The highly reactive singlet oxygen can then be trapped by a diene, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), in a [4+2] cycloaddition reaction. This process is widely used to detect and quantify singlet oxygen generation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Photosensitizer (DCA) Concentration | Typically in the µM range (e.g., 5 µM) | |
| Singlet Oxygen Trap (DPBF) Concentration | Typically in the µM range (e.g., 25 µM) | |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or other organic solvents | |
| Light Source | LED or other light source matching DCA's absorption | |
| Reaction Monitoring | Decrease in DPBF absorbance (around 414 nm) or fluorescence |
Experimental Protocol
-
Solution Preparation: Prepare a solution of this compound (e.g., 5 µM) and 1,3-diphenylisobenzofuran (e.g., 25 µM) in an oxygen-saturated solvent like dichloromethane in a quartz cuvette.
-
Dark Measurement: Record the initial absorbance or fluorescence spectrum of the solution in the dark to establish a baseline. DPBF has a characteristic absorbance maximum at approximately 414 nm in CH₂Cl₂.
-
Irradiation: Irradiate the solution with a light source at a wavelength strongly absorbed by DCA but not by DPBF (e.g., using a 365 nm or 405 nm LED).
-
Reaction Monitoring: At regular time intervals, stop the irradiation and record the absorbance or fluorescence spectrum of the solution. A decrease in the DPBF signal indicates its consumption by singlet oxygen.
-
Data Analysis: The rate of decrease of the DPBF signal is proportional to the rate of singlet oxygen generation.
Signaling Pathway
Application of 9,10-Dichloroanthracene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dichloroanthracene is a chlorinated aromatic hydrocarbon that has garnered significant interest in materials science due to its unique photophysical and electronic properties. Its rigid, planar anthracene (B1667546) core, functionalized with chlorine atoms at the 9 and 10 positions, makes it a valuable building block for a variety of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of organic light-emitting diodes (OLEDs) and as a precursor for n-type organic semiconductors.
I. Application in Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are recognized for their efficient blue light emission, a critical component for full-color displays and solid-state lighting. The chlorine substituents help to tune the electronic properties and improve the thermal stability of the material.
A. Photophysical Properties of this compound Thin Films
Thin films of this compound, often prepared by techniques such as hot wall epitaxy, exhibit promising characteristics for use as the emissive layer in OLEDs. A summary of key quantitative data is presented below.
| Property | Value | Reference |
| Emission Wavelength Range | 442–458 nm (Blue Emission) | [1] |
| Interband Transition Energy | 3.84–3.92 eV | [1] |
| Crystal Structure | Polycrystalline | [1] |
| Thermal Stability | Thermally stable for film formation | [1] |
B. Experimental Protocol: Fabrication of a Blue OLED using this compound
This protocol outlines the fabrication of a simple multi-layer OLED device using this compound as the blue emissive layer. The device structure is as follows: ITO / Hole Transport Layer (HTL) / this compound (Emissive Layer) / Electron Transport Layer (ETL) / Cathode.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound (high purity)
-
Hole transport material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine, NPB)
-
Electron transport material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq3)
-
Low work function metal for cathode (e.g., Aluminum, Al)
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
-
Vacuum thermal evaporator
Protocol:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO-coated glass substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Thin Film Deposition (via Vacuum Thermal Evaporation):
-
Place the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of at least 10-6 Torr.
-
Deposit a 40 nm thick layer of the hole transport material (NPB) onto the ITO substrate at a deposition rate of 0.1-0.2 nm/s.
-
Deposit a 30 nm thick emissive layer of this compound at a deposition rate of 0.1-0.2 nm/s.
-
Deposit a 20 nm thick layer of the electron transport material (Alq3) at a deposition rate of 0.1-0.2 nm/s.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a deposition rate of 0.5-1.0 nm/s.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass coverslip.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence spectrum using a spectrometer.
-
Caption: Workflow for the fabrication of an OLED device.
II. Application as a Building Block for n-Type Organic Semiconductors
This compound can serve as a versatile starting material for the synthesis of n-type organic semiconductors. The electron-withdrawing nature of the chlorine atoms can be exploited, and they can be readily substituted to introduce other functional groups, thereby tuning the electronic properties of the final material. For example, fluorinated derivatives of this compound have been synthesized to create electron-transporting materials.[2]
A. Synthetic Protocol: Synthesis of this compound from Anthracene
This protocol describes a method for the synthesis of this compound from anthracene.
Materials:
-
Anthracene
-
Cupric chloride (anhydrous)
-
Carbon tetrachloride (or chlorobenzene)
-
Alumina for column chromatography
Procedure:
-
Reaction Setup:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthracene (1 equivalent) and anhydrous cupric chloride (2 equivalents).
-
Add carbon tetrachloride as the solvent.
-
-
Reaction:
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the color change of the cupric chloride from brown to the white cuprous chloride.
-
Continue refluxing for 18-24 hours. The use of chlorobenzene (B131634) as a solvent can reduce the reaction time.[3]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid cuprous chloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on alumina, eluting with a non-polar solvent such as hexane (B92381) or a mixture of hexane and dichloromethane.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Note: This reaction may produce a small amount of 9-chloroanthracene (B1582455) as a byproduct.[3]
Caption: Workflow for the synthesis of this compound.
III. Future Outlook
The applications of this compound in materials science are continually expanding. Further research into the synthesis of novel derivatives can lead to materials with enhanced properties for a range of applications, including but not limited to:
-
Improved blue emitters for OLEDs: Fine-tuning the molecular structure can lead to higher quantum efficiencies, improved color purity, and longer device lifetimes.
-
n-type semiconductors for organic electronics: Development of high-performance, stable n-type materials is crucial for the advancement of organic field-effect transistors (OFETs) and complementary circuits.
-
Fluorescent sensors: The sensitive fluorescence properties of the anthracene core can be harnessed for the development of chemical sensors.
The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this compound in their own materials science investigations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,10-Dichloroanthracene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9,10-dichloroanthracene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the direct chlorination of anthracene (B1667546) using various chlorinating agents. Key methods include:
-
Chlorination with Cupric Chloride (CuCl₂): This method involves heating anthracene with anhydrous cupric chloride in a suitable solvent.[1]
-
Chlorination with Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a convenient reagent for the chlorination of anthracene, often used in an inert solvent.
-
Chlorination with N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent that can be used for the selective chlorination of anthracene.
Q2: What are the typical yields for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic method, reaction conditions, and the purity of the starting materials. The following table provides a summary of reported yields for different methods.
| Chlorinating Agent | Catalyst/Conditions | Solvent | Typical Yield (%) |
| Cupric Chloride (CuCl₂) | Reflux | Carbon Tetrachloride | Variable, often with 9-chloroanthracene (B1582455) as a major product. Further chlorination is required. |
| Cupric Chloride (CuCl₂) | Microwave Irradiation (1-3 min) | 3-Chlorotoluene | Quantitative |
| Sulfuryl Chloride (SO₂Cl₂) | Room Temperature | Dichloromethane | Good to excellent |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., HCl) | Carbon Tetrachloride | Moderate to good |
Q3: What are the main side products in the synthesis of this compound and how can they be minimized?
A3: The primary side product is 9-chloroanthracene, resulting from incomplete dichlorination. Over-chlorination can also lead to the formation of higher chlorinated anthracenes. To minimize side products:
-
Control Stoichiometry: Use a sufficient excess of the chlorinating agent to favor dichlorination.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Higher temperatures can sometimes lead to more side reactions.
-
Purification: Unreacted anthracene and 9-chloroanthracene can be removed through careful purification.[1]
Q4: How can I purify crude this compound?
A4: The most common methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include methanol, ethanol, benzene, or acetone.
-
Column Chromatography: Silica gel is a common stationary phase, and a non-polar eluent system, such as a mixture of petroleum ether and dichloromethane, can be effective for separation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Reagents: The chlorinating agent may have decomposed, or the catalyst (if used) may be inactive. | * Use fresh, high-purity chlorinating agents. * Ensure any catalysts are properly activated and handled under appropriate conditions (e.g., anhydrous). |
| Poor Quality Starting Material: Impurities in the anthracene can inhibit the reaction. | * Use purified anthracene. Recrystallization of the starting material may be necessary. | |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction. | * Carefully control the reaction temperature as specified in the protocol. * Monitor the reaction progress by TLC to determine the optimal reaction time. * Ensure the solvent is anhydrous and appropriate for the chosen chlorinating agent. | |
| Formation of Multiple Products (low selectivity) | Incorrect Stoichiometry: An insufficient amount of chlorinating agent can lead to a mixture of mono- and di-chlorinated products. | * Use a molar excess of the chlorinating agent to drive the reaction towards dichlorination. |
| Reaction Temperature Too High: Elevated temperatures can sometimes lead to less selective reactions and the formation of byproducts. | * Conduct the reaction at the recommended temperature. Consider lowering the temperature if selectivity is an issue. | |
| Product is a Dark, Oily Residue | Decomposition of Starting Material or Product: Anthracene and its derivatives can be susceptible to oxidation and decomposition under harsh reaction conditions. | * Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. * Avoid unnecessarily high temperatures or prolonged reaction times. |
| Presence of Polymeric Byproducts: Some reaction conditions can lead to polymerization. | * Modify the reaction conditions, such as solvent or temperature, to disfavor polymerization. | |
| Difficulty in Purifying the Product | Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult. | * Optimize the eluent system for column chromatography by testing different solvent mixtures and gradients with TLC. * Consider using a different stationary phase (e.g., alumina). |
| Product is Insoluble in Recrystallization Solvent: The chosen solvent may not be suitable for recrystallization. | * Test a range of solvents to find one in which the product is soluble when hot and sparingly soluble when cold. |
Experimental Protocols
Method 1: Chlorination of Anthracene using Sulfuryl Chloride
This protocol describes a general procedure for the synthesis of this compound using sulfuryl chloride.
Materials:
-
Anthracene
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthracene in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 9,10-Dichloroanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 9,10-dichloroanthracene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted anthracene (B1667546), mono-chlorinated anthracenes (e.g., 9-chloroanthracene), and potentially other polychlorinated anthracene isomers depending on the synthetic route.[1][2] Incomplete coupling reactions during synthesis can also lead to by-products.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[4] Melting point analysis is also a useful indicator of purity; a sharp melting point close to the literature value suggests high purity. Spectroscopic methods like luminescence emission spectroscopy can also be used to detect trace impurities like anthracene.[1]
Q4: Is this compound soluble in common organic solvents?
A4: Like many polycyclic aromatic hydrocarbons (PAHs), this compound has limited solubility in many common organic solvents.[5] It has been reported to be recrystallized from solvents like carbon tetrachloride, n-hexane, and toluene.[1][3] Solubility tests are recommended to determine the optimal solvent for recrystallization or for dissolving the sample for column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used. | - Perform solubility tests to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities is lowering the melting point of the mixture. | - Select a recrystallization solvent with a lower boiling point.- Attempt to purify the material by column chromatography before recrystallization to remove the impurities that are causing the oiling out.[6] |
| No Crystals Form Upon Cooling | - The solution is too dilute.- The solution is supersaturated and requires nucleation. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[7] |
| Colored Impurities Persist in Crystals | - The colored impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities. | - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.- Allow the solution to cool more slowly to promote the formation of purer crystals.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product from Impurities | - Incorrect mobile phase polarity.- Column overloading. | - Optimize the mobile phase using Thin-Layer Chromatography (TLC) to achieve a target Rf value for this compound between 0.2 and 0.4 for good separation.[8]- Use an appropriate amount of crude material for the column size (a general rule is a 50:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight).[6] |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) to dichloromethane (B109758) ratio).[8] |
| Compound Does Not Elute from the Column (Low Rf) | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the dichloromethane to hexane ratio).[8] |
| Streaking of the Compound Band on the Column | - The sample was not fully dissolved before loading.- The compound is degrading on the silica gel. | - Ensure the sample is dissolved in a minimal amount of the eluent before loading it onto the column.[6]- Some aromatic compounds can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine, or use a different stationary phase like neutral alumina.[8] |
Sublimation Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Sublimed Product | - The sublimation temperature is too low.- The vacuum is insufficient. | - Gradually increase the sublimation temperature, being careful not to exceed the decomposition temperature of the compound.- Ensure a high vacuum is maintained throughout the sublimation process to facilitate the phase transition.[6] |
| Product is Contaminated with Impurities | - Impurities are co-subliming with the product. | - If the impurities have a significantly different volatility, a fractional sublimation approach with careful temperature control may separate them.- If impurities have similar volatility, a prior purification step like recrystallization or chromatography may be necessary. |
| Decomposition of the Product | - The sublimation temperature is too high. | - Lower the sublimation temperature and ensure a high vacuum to allow sublimation to occur at a lower temperature.[9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 10 mg of crude this compound. Add a few drops of a test solvent (e.g., n-hexane, toluene, or a mixture of n-hexane and benzene[1]) at room temperature. Observe the solubility.
-
Heat the test tube gently in a sand bath or on a hot plate. Add more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures, leading to crystal formation upon cooling.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal mobile phase (eluent) by performing TLC with different solvent systems (e.g., mixtures of petroleum ether and dichloromethane, or hexane and benzene).[3][8] Aim for an Rf value of 0.2-0.4 for the this compound.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the concentrated sample solution onto the top of the silica gel bed.[10]
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Sublimation of this compound
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus. The apparatus typically consists of a vessel that can be heated under vacuum and a cold surface (cold finger) for the purified compound to deposit on.[9]
-
Sublimation: Heat the apparatus gently under a high vacuum. The this compound will transition directly from a solid to a gas.
-
Deposition: The gaseous compound will solidify on the cold finger, leaving non-volatile impurities behind.
-
Isolation: After the sublimation is complete, carefully remove the purified crystals from the cold finger.
Quantitative Data Summary
The following table summarizes available quantitative data for the purification of this compound and related compounds. Data for this compound is limited, so data for analogous compounds is provided for reference.
| Compound | Purification Method | Solvent/Conditions | Purity/Yield | Reference |
| 9-Chloroanthracene | Crystallization | Petroleum ether (b.p. 60-80°C) | 75-80% yield | [2] |
| 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | Recrystallization | Toluene | ~62% purity (initial) | [3] |
| 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | Secondary Recrystallization | Methanol-water (4:1 v/v) | >98% purity | [3] |
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | 51749-83-8 | Benchchem [benchchem.com]
- 4. Anthracene, 9,10-dichloro- | SIELC Technologies [sielc.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
preventing degradation of 9,10-dichloroanthracene during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 9,10-dichloroanthracene (DCA) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (DCA) is a chlorinated polycyclic aromatic hydrocarbon. Due to its unique photophysical properties, it is commonly used as a fluorescent probe, a chemiluminescence activator, and a photosensitizer in various research applications, including signaling pathway studies and drug development.
Q2: What are the main causes of this compound degradation?
A2: The primary cause of DCA degradation is exposure to light, particularly UV light, which can lead to photodechlorination and photooxidation. The degradation process is also influenced by the presence of oxygen and the choice of solvent.
Q3: What are the major degradation products of this compound?
A3: The main degradation products are 9-chloroanthracene (B1582455) (MCA), resulting from photodechlorination, and 9,10-anthraquinone, formed through photooxidation.
Q4: How can I visually tell if my this compound has degraded?
A4: While visual inspection is not a definitive method, a change in the appearance of the solid material from a yellow crystalline powder to a discolored or clumpy substance may indicate degradation. In solution, a change in color or the appearance of precipitates can also be an indicator. However, analytical methods like HPLC are necessary for accurate assessment.
Q5: How does the choice of solvent affect the stability of this compound?
A5: The stability of DCA can vary significantly in different organic solvents. Polar aprotic solvents may promote photodegradation. It is crucial to select a solvent in which DCA is both soluble and stable for the duration of the experiment. Anhydrous, high-purity solvents are recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Photodegradation of DCA | 1. Minimize Light Exposure: Protect all solutions containing DCA from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. 2. Use Freshly Prepared Solutions: Prepare DCA solutions immediately before use. Avoid using solutions that have been stored for extended periods, especially if not protected from light. 3. Degas Solvents: For critical applications, degas solvents to remove dissolved oxygen, which can participate in photooxidation reactions. 4. Purity Check: Analyze your DCA stock solution using HPLC-UV to check for the presence of degradation products like 9-chloroanthracene or 9,10-anthraquinone. |
| Interference from Degradation Products | 1. Spectral Analysis: The degradation product 9-chloroanthracene is also fluorescent and may interfere with the DCA signal. Analyze the emission spectrum of your sample. The presence of unexpected peaks or a shift in the emission maximum could indicate the presence of MCA. 2. Purification: If degradation is confirmed, purify the DCA sample by recrystallization or column chromatography. |
| Solvent Effects | 1. Solvent Selection: Test the stability of DCA in your chosen solvent under your experimental light conditions. Consider using less polar solvents if photodegradation is suspected. |
Issue 2: Unreliable Results in Chemiluminescence Assays
| Possible Cause | Troubleshooting Steps |
| Reduced DCA Concentration due to Degradation | 1. Follow Light Protection Protocols: Strictly adhere to protocols for minimizing light exposure as outlined in Issue 1. 2. Use Internal Standard: If possible, use a stable internal standard in your assay to account for any potential degradation of DCA. |
| Quenching by Degradation Products | 1. Analyze for Quenchers: Degradation products, particularly 9,10-anthraquinone, can act as quenchers of chemiluminescence. Analyze your DCA sample for the presence of this compound. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of DCA and minimize degradation during storage.
Materials:
-
This compound (high purity)
-
Anhydrous, HPLC-grade solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of DCA in a tared amber vial on an analytical balance.
-
Add the appropriate volume of the chosen anhydrous solvent to the vial to achieve the desired concentration.
-
Seal the vial and vortex or sonicate until the DCA is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes to displace any oxygen.
-
Tightly cap the vial.
-
Wrap the vial in aluminum foil for additional light protection.
-
Store the stock solution at -20°C.
-
For daily use, allow an aliquot to warm to room temperature in the dark before opening. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Protocol 2: Monitoring this compound Degradation by HPLC-UV
Objective: To quantify the purity of a DCA sample and detect the presence of its major degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (isocratic or gradient, to be optimized)
-
DCA sample to be analyzed
-
Standards of this compound, 9-chloroanthracene, and 9,10-anthraquinone
Procedure:
-
Prepare a standard solution of high-purity DCA and solutions of the potential degradation products (MCA and 9,10-anthraquinone) in the mobile phase.
-
Prepare your DCA sample for analysis by diluting it to an appropriate concentration in the mobile phase.
-
Set the UV detector to a wavelength where all compounds have significant absorbance (e.g., 254 nm).
-
Inject the standards individually to determine their retention times.
-
Inject your DCA sample.
-
Analyze the chromatogram for the presence of peaks corresponding to MCA and 9,10-anthraquinone.
-
Quantify the percentage of DCA and its degradation products by comparing the peak areas to those of the standards.
Data Presentation
Table 1: Photophysical Properties of this compound and its Major Degradation Products
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| This compound (DCA) | ~380-400 | ~410-430 | ~10,000 - 12,000 |
| 9-Chloroanthracene (MCA) | ~365-385 | ~400-420 | ~8,000 - 10,000 |
| 9,10-Anthraquinone | ~325 | Non-fluorescent | ~4,000 - 5,000 |
Note: Exact values may vary depending on the solvent.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
Technical Support Center: Troubleshooting Fluorescence Quenching Experiments with 9,10-Dichloroanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,10-dichloroanthracene (DCA) in fluorescence quenching experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for this compound?
The typical excitation peak for this compound is around 380 nm, with an emission peak at approximately 431 nm.[1] These values can exhibit slight shifts depending on the solvent environment.
Q2: I am observing a rapid decrease in fluorescence intensity even without a quencher. What could be the cause?
This is likely due to photobleaching or photodegradation of the this compound molecule. Like other anthracene (B1667546) derivatives, DCA is susceptible to degradation upon exposure to light, particularly in the presence of oxygen. The anthracene core can react with singlet oxygen to form a non-fluorescent endoperoxide.
Q3: My Stern-Volmer plot is non-linear with an upward curvature. What does this indicate?
A non-linear Stern-Volmer plot with an upward curvature typically suggests that both static and dynamic quenching mechanisms are occurring simultaneously.[2] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state, while dynamic quenching results from collisional encounters between the excited fluorophore and the quencher.
Q4: How can I differentiate between static and dynamic quenching?
The primary methods to distinguish between static and dynamic quenching are:
-
Temperature Dependence: In dynamic quenching, the quenching rate constant generally increases with temperature due to increased diffusion and collision frequency. Conversely, in static quenching, an increase in temperature often leads to the dissociation of the ground-state complex, resulting in a decrease in the quenching constant.[2]
-
Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state and therefore decreases the fluorescence lifetime of the fluorophore. Static quenching, however, only affects the ground state population and does not alter the fluorescence lifetime of the uncomplexed fluorophore.
Q5: What is the "inner filter effect" and how can I correct for it?
The inner filter effect is a phenomenon that leads to an apparent decrease in fluorescence intensity at high concentrations of a fluorophore or quencher. It arises from the absorption of either the excitation light (primary inner filter effect) or the emitted fluorescence (secondary inner filter effect) by molecules in the solution. This can lead to inaccurate quenching measurements. To correct for this, you can measure the absorbance of your samples at the excitation and emission wavelengths and apply a correction factor to the observed fluorescence intensity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect instrument settings (excitation/emission wavelengths, slit widths).2. Low concentration of this compound.3. Photobleaching of the sample.4. Incompatible solvent. | 1. Verify the excitation and emission wavelengths are set correctly for DCA (around 380 nm and 431 nm, respectively). Optimize slit widths for a good signal-to-noise ratio.2. Prepare a fresh, more concentrated stock solution of DCA.3. Minimize exposure of the sample to the excitation light. Use fresh samples for each measurement if necessary.4. Ensure DCA is soluble and stable in the chosen solvent. Check for solvent-induced quenching. |
| High Background Fluorescence | 1. Contaminated solvent or cuvettes.2. Autofluorescence from the sample matrix or quencher. | 1. Use high-purity, spectroscopy-grade solvents. Thoroughly clean cuvettes with a suitable solvent.2. Run a blank sample containing everything except the DCA to measure the background fluorescence and subtract it from your sample measurements. |
| Inconsistent or Irreproducible Results | 1. Temperature fluctuations.2. Pipetting errors leading to inaccurate concentrations.3. Sample degradation over time. | 1. Use a temperature-controlled sample holder in the spectrofluorometer.2. Use calibrated pipettes and ensure accurate and consistent preparation of all solutions.3. Prepare fresh solutions for each experiment and protect them from light. |
| Precipitation of Fluorophore or Quencher | 1. Poor solubility in the chosen solvent.2. High concentrations exceeding the solubility limit. | 1. Choose a solvent in which both the DCA and the quencher are highly soluble.2. Work with lower concentrations if possible. Consider using a co-solvent to improve solubility. |
Data Presentation
Due to the limited availability of comprehensive tabulated data for this compound, the following tables provide representative photophysical properties of related anthracene derivatives. These values can serve as a useful reference for experimental design.
Table 1: Photophysical Properties of Selected Anthracene Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (τ₀, ns) | Quantum Yield (Φf) |
| Anthracene | Cyclohexane | 357 | 377 | ~4.9 | 0.27 |
| 9,10-Diphenylanthracene | Cyclohexane | 372 | 408 | 7.58 | 0.86 |
| 9,10-Dibromoanthracene | Toluene | - | - | - | - |
Note: The photophysical properties of anthracene derivatives are highly dependent on the solvent and substitution patterns.
Table 2: Representative Stern-Volmer (Ksv) and Bimolecular Quenching (kq) Constants for Anthracene Derivatives with Various Quenchers
| Fluorophore | Quencher | Solvent | Ksv (M⁻¹) | kq (M⁻¹s⁻¹) |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Methanol | 154 | - |
| 9-Methylanthroate | Acrylamide | NaDC Micelles | 4.59 | - |
| 9-Bromo-10-naphthalen-2-yl-anthracene | N,N-Dimethylaniline | Dichloromethane | 85 | - |
Note: Ksv values are highly dependent on the specific fluorophore, quencher, solvent, and temperature.[3]
Experimental Protocols
Protocol 1: General Procedure for a Steady-State Fluorescence Quenching Experiment with this compound
Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of this compound by a specific quencher.
Materials:
-
This compound (DCA)
-
Quencher of interest
-
Spectroscopy-grade solvent (e.g., cyclohexane, acetonitrile, or toluene)
-
Volumetric flasks and calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DCA (e.g., 1 mM) in the chosen solvent. Protect this solution from light.
-
Prepare a high-concentration stock solution of the quencher in the same solvent.
-
From the DCA stock solution, prepare a working solution with an absorbance of less than 0.1 at the excitation wavelength (around 380 nm) to minimize inner filter effects.
-
Prepare a series of samples in volumetric flasks, each containing the same concentration of DCA and varying concentrations of the quencher. Ensure the final volume of all samples is the same. Include a sample with no quencher, which will serve as the reference (I₀).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum of DCA (approximately 380 nm).
-
Set the emission wavelength range to scan across the emission spectrum of DCA (e.g., 400 nm to 550 nm).
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each prepared sample, starting with the reference sample (no quencher).
-
Determine the fluorescence intensity at the emission maximum (around 431 nm) for each sample.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) for each sample.
-
Plot I₀/I versus the concentration of the quencher ([Q]).
-
Perform a linear regression on the data points. The slope of this line is the Stern-Volmer constant (Ksv).
-
If the fluorescence lifetime (τ₀) of DCA in the chosen solvent is known, the bimolecular quenching constant (kq) can be calculated using the equation: kq = Ksv / τ₀.
-
Mandatory Visualization
Caption: A typical workflow for a fluorescence quenching experiment.
Caption: A logical flowchart for troubleshooting unexpected quenching results.
Caption: Signaling pathways illustrating dynamic and static fluorescence quenching mechanisms.
References
Technical Support Center: Optimizing Reaction Conditions for 9,10-Dichloroanthracene Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 9,10-dichloroanthracene derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the common challenges encountered in the laboratory.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound and its subsequent derivatization.
Synthesis of this compound
Q1: My chlorination of anthracene (B1667546) is resulting in a low yield of this compound. What are the potential causes and solutions?
A1: Low yields in the direct chlorination of anthracene can stem from several factors. Incomplete reaction is a primary culprit. To drive the reaction to completion, consider optimizing the stoichiometry of the chlorinating agent. For instance, when using cupric chloride (CuCl₂), a significant excess of the reagent (e.g., a 1:5 molar ratio of anthracene to CuCl₂) under microwave irradiation has been shown to produce quantitative yields of this compound.[1] Conventional heating methods may require prolonged reaction times (e.g., 24 hours) and carefully controlled temperatures.[2]
Another factor is the potential for side reactions, leading to the formation of mono-chlorinated (9-chloroanthracene) or other isomers.[2] Ensuring efficient mixing and a homogenous reaction mixture is crucial to favor di-substitution.
Q2: I am observing the formation of 9-chloroanthracene (B1582455) as a significant byproduct. How can I increase the selectivity for the 9,10-dichloro product?
A2: The formation of 9-chloroanthracene indicates that the reaction has not proceeded to completion. To favor the formation of the disubstituted product, you can:
-
Increase the equivalents of the chlorinating agent: Using a larger excess of the chlorinating agent will statistically favor the second chlorination event.
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Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature (within the limits of substrate and reagent stability) can promote the second substitution. For example, using chlorobenzene (B131634) or sym-tetrachloroethane as a solvent allows for higher reflux temperatures, which can drive the reaction to completion more quickly.[2]
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Employ microwave irradiation: As mentioned, microwave-assisted synthesis with an optimized anthracene to CuCl₂ ratio can lead to a pure product with a quantitative yield, effectively eliminating the mono-substituted byproduct.[1]
Q3: My final this compound product is impure. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted anthracene, 9-chloroanthracene, and potentially other chlorinated isomers. Purification can be achieved through:
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and depends on the solubility profile of the desired product and impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is recommended.[2]
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Washing: In some cases, washing the crude product with an appropriate solvent can remove specific impurities.
Derivatization of this compound (e.g., Suzuki-Miyaura and Sonogashira Couplings)
Q4: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the key parameters to optimize?
A4: The lower reactivity of aryl chlorides compared to bromides and iodides is a known challenge in Suzuki-Miyaura couplings. To enhance the yield, consider the following:
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Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For less reactive aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups, are often more effective as they promote the oxidative addition step.[3]
-
Base: The strength and nature of the base play a crucial role. Stronger bases like potassium phosphate (B84403) (K₃PO₄) are often required for coupling with aryl chlorides.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.
-
Temperature: Higher reaction temperatures are generally necessary to overcome the higher activation energy associated with the C-Cl bond cleavage.
Q5: I am observing significant amounts of homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species. To minimize this:
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Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed to remove dissolved oxygen.
-
Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes contribute to side reactions.
-
Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants and the reaction temperature. In some cases, a lower temperature and longer reaction time may favor the desired cross-coupling over homocoupling.
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Catalyst Pre-activation: Ensure the active Pd(0) catalyst is efficiently generated in situ.
Q6: My Sonogashira coupling with this compound is not proceeding efficiently. What are the common pitfalls and how can I troubleshoot them?
A6: Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Cl bond is a major hurdle. Key areas for optimization include:
-
Catalyst System: While the standard Pd/Cu co-catalyst system is often used, the specific palladium source and phosphine ligand can be tailored for aryl chlorides.
-
Copper Co-catalyst: The presence of a copper(I) salt is generally crucial for the Sonogashira reaction. Ensure it is of good quality and used in the appropriate amount.
-
Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically used. The choice and amount of the base can significantly impact the reaction rate.
-
Solvent: Anhydrous and deoxygenated solvents are essential for a successful Sonogashira coupling.
Q7: I am observing the formation of diacetylene byproducts (Glaser coupling) in my Sonogashira reaction. How can I suppress this side reaction?
A7: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen. To minimize this:
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Strictly Anaerobic Conditions: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
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Control of Copper Concentration: While catalytic copper is necessary, an excess can promote alkyne homocoupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the homocoupling reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Chlorinating Agent | Anthracene:Agent Ratio | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | CuCl₂ | 1:2 | Carbon Tetrachloride | Reflux | 18-24 h | 89-99% (of 9-chloroanthracene) | [2] |
| Conventional Heating | CuCl₂ | 1:4.5 | 3-Chlorotoluene | 125°C | 1.5 h | 86-97% | [1] |
| Microwave Irradiation | CuCl₂ | 1:5 | Solid State (with graphite) | - | 1-3 min | Quantitative | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound[1]
Materials:
-
Anthracene
-
Anhydrous cupric chloride (CuCl₂)
Procedure:
-
In a porcelain flask, thoroughly mix anthracene and anhydrous cupric chloride in a 1:5 molar ratio.
-
Add graphite to the mixture (approximately 10% w/w of the CuCl₂).
-
Place the flask in a microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 80% of 1000W total output) for 1-3 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The product can be purified by recrystallization or column chromatography if necessary, although this method often yields a pure product directly.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst for aryl chlorides)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid (typically 2.2-2.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (often in the range of 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in derivatization reactions of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of 9,10-bis(chloromethyl)anthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,10-bis(chloromethyl)anthracene (B83949).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 9,10-bis(chloromethyl)anthracene, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of 9,10-bis(chloromethyl)anthracene
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of 9,10-bis(chloromethyl)anthracene is a common issue and can be attributed to several factors:
-
Inadequate Acid Concentration: The chloromethylation of anthracene (B1667546) is an acid-catalyzed reaction. Insufficient concentration of hydrochloric acid can lead to a sluggish or incomplete reaction. Ensure that concentrated or fuming hydrochloric acid is used as specified in the protocol.[1][2][3]
-
Poor Quality of Reagents: The purity of anthracene and the reactivity of the formaldehyde (B43269) source (paraformaldehyde or 1,3,5-trioxane) are crucial. Use high-purity anthracene and fresh paraformaldehyde or 1,3,5-trioxane.[1][2] Traces of impurities in the starting materials can significantly hinder the reaction.
-
Inefficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper mixing of the reactants, especially when using a phase transfer catalyst.[1]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is generally required to drive the reaction, excessively high temperatures can promote the formation of unwanted byproducts, such as diarylmethanes.[4] For methods involving reflux, maintaining a gentle reflux is key.[2][3]
-
Moisture Contamination: The presence of water can interfere with the reaction. While some protocols use aqueous hydrochloric acid, it's important to prevent additional moisture from entering the reaction system. Ensure all glassware is thoroughly dried before use.
-
Problem 2: Formation of Insoluble Byproducts
-
Question: I am observing the formation of a significant amount of insoluble, possibly polymeric, material in my reaction flask. What is this byproduct and how can I minimize its formation?
-
Answer: The formation of insoluble byproducts is often due to the self-condensation of the product or reaction with the starting material, leading to the formation of diarylmethanes and other polymeric materials.[4][5] Here’s how to address this:
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of these byproducts.[4] It is crucial to monitor the reaction progress and stop it once the starting material is consumed.
-
Stoichiometry of Reactants: An excess of the chloromethylating agent can sometimes lead to further reactions. Carefully control the molar ratios of the reactants as specified in the chosen protocol.
-
Choice of Catalyst: Certain Lewis acid catalysts, like aluminum chloride, are known to strongly promote the formation of diarylmethane byproducts.[4] Zinc chloride is a more common catalyst for this reaction.[5] The use of a phase transfer catalyst in newer methods can also help in achieving cleaner reactions.[1][6]
-
Problem 3: Difficulty in Product Purification
-
Question: I am struggling to purify the crude 9,10-bis(chloromethyl)anthracene. What are the recommended purification methods?
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Answer: Purification of 9,10-bis(chloromethyl)anthracene can be challenging due to its reactivity and the presence of similar byproducts. The following methods are commonly employed:
-
Washing: The crude product, which is a solid, should be thoroughly washed to remove unreacted starting materials and acid residues. Dioxane is a commonly used solvent for washing the filtered product.[3]
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Recrystallization: This is the most effective method for obtaining a pure product. Toluene (B28343) is a suitable solvent for recrystallization.[2] The crude product is dissolved in hot toluene, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form crystals.
-
Column Chromatography: While less common for large-scale preparations due to the reactivity of the product, column chromatography can be used for small-scale purification if recrystallization is not sufficient.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 9,10-bis(chloromethyl)anthracene?
A1: The primary method for synthesizing 9,10-bis(chloromethyl)anthracene is the Blanc chloromethylation reaction .[5] This involves the reaction of anthracene with a formaldehyde source (such as formaldehyde, paraformaldehyde, or 1,3,5-trioxane) and hydrogen chloride, typically in the presence of a catalyst like zinc chloride.[5][7] A more recent and improved method utilizes a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like hexadecyltrimethylammonium bromide) with anthracene, 1,3,5-trioxane, hydrochloric acid, and acetic acid, which can offer better reproducibility and milder reaction conditions.[1][6][8]
Q2: What are the common side reactions in the synthesis of 9,10-bis(chloromethyl)anthracene?
A2: The most significant side reaction is the formation of diarylmethane byproducts .[4] This occurs when the chloromethylated product reacts with another molecule of anthracene in a Friedel-Crafts alkylation type reaction.[4] Other potential side reactions include the formation of mono-chloromethylated anthracene and polymerization.[9] Oxidation of anthracene can also occur, especially under harsh conditions.[9]
Q3: What are the safety precautions I should take when synthesizing 9,10-bis(chloromethyl)anthracene?
A3: This synthesis involves several hazardous materials and requires strict safety measures:
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Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Carcinogenic Byproduct: The reaction of formaldehyde and hydrogen chloride can produce small amounts of bis(chloromethyl) ether, a potent carcinogen.[5] Therefore, the entire experiment must be conducted in a well-ventilated fume hood.
-
Product Hazards: 9,10-bis(chloromethyl)anthracene itself is harmful if swallowed and causes severe skin burns and eye damage.[10] Avoid inhalation of the powder and ensure proper handling with PPE.
Q4: How can I confirm the identity and purity of my synthesized 9,10-bis(chloromethyl)anthracene?
A4: The identity and purity of the final product are typically confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a key technique. The spectrum of 9,10-bis(chloromethyl)anthracene in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals: a singlet for the four protons of the chloromethyl groups (around 5.77 ppm) and multiplets for the eight aromatic protons (around 7.74-7.77 ppm and 8.53-8.55 ppm).[1]
-
Melting Point: The purified product should have a sharp melting point.
-
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule.
Experimental Protocols
Protocol 1: Synthesis using a Phase Transfer Catalyst
This method is adapted from a patented procedure and is reported to have good reproducibility.[1]
Materials:
-
Anthracene
-
1,3,5-Trioxane
-
Hexadecyltrimethylammonium bromide (Phase Transfer Catalyst)
-
Concentrated Hydrochloric Acid (37%)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add anthracene, 1,3,5-trioxane, and hexadecyltrimethylammonium bromide.
-
To this solid mixture, add concentrated hydrochloric acid followed by glacial acetic acid at room temperature.
-
Stir the mixture vigorously (e.g., 1500 rpm).
-
Continue stirring at room temperature for the specified reaction time (this can range from a few hours to overnight, depending on the scale and specific conditions).
-
Upon completion, the solid product is collected by filtration.
-
The collected solid is washed thoroughly with water and then dried.
-
For further purification, recrystallization from toluene can be performed.
Protocol 2: Traditional Blanc Chloromethylation
This is a more traditional method for the chloromethylation of anthracene.
Materials:
-
Anthracene
-
Paraformaldehyde
-
Dioxane
-
Concentrated Hydrochloric Acid
Procedure:
-
In a reaction vessel, prepare a saturated solution of dioxane and concentrated hydrochloric acid.[2]
-
Add anthracene and paraformaldehyde to the solution.[2]
-
Stir the mixture and heat it to a gentle reflux.[2]
-
Maintain the reflux for a period of 3-5 hours.[2]
-
After the reflux period, stop heating but continue stirring the reaction mixture for another 10-15 hours as it cools to room temperature. A yellow solid should precipitate.[2]
-
Filter the solid product and wash the filter cake with dioxane.[2]
-
Dry the product under vacuum.[2]
-
Recrystallize the crude product from toluene for purification.[2]
Data Presentation
Table 1: Comparison of Reaction Parameters for Different Synthetic Methods
| Parameter | Method 1: Phase Transfer Catalysis[1] | Method 2: Traditional Blanc Chloromethylation[2][3] |
| Formaldehyde Source | 1,3,5-Trioxane | Paraformaldehyde |
| Catalyst | Hexadecyltrimethylammonium bromide | Zinc Chloride (optional, not always specified) |
| Solvent System | Acetic Acid, Hydrochloric Acid | Dioxane, Hydrochloric Acid |
| Temperature | Room Temperature | Reflux Temperature |
| Reaction Time | Varies (hours to overnight) | 3-5 hours reflux, then 10-15 hours stirring |
| Reported Yield | Not explicitly quantified in the provided text, but reproducibility is highlighted as an advantage. | Up to 78.5% (crude)[2] |
Visualizations
References
- 1. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
- 2. CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
- 3. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. US20200010391A1 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
- 7. 9-(Chloromethyl)anthracene | 24463-19-2 | Benchchem [benchchem.com]
- 8. EP3604263B1 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]
- 9. Reactions of Anthracene [maxbrainchemistry.com]
- 10. echemi.com [echemi.com]
how to handle and store 9,10-dichloroanthracene safely
This technical support center provides essential information for the safe handling, storage, and use of 9,10-dichloroanthracene in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chlorinated polycyclic aromatic hydrocarbon. It is a solid, typically appearing as a yellow to orange crystalline powder.[1] Due to its photophysical properties, it is primarily used in research and industrial applications within organic electronics and photochemistry, including studies on fluorescence and as a component in chemiluminescence reactions.[1]
Q2: What are the main hazards associated with this compound?
A2: this compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is important to handle this chemical with appropriate safety precautions to avoid exposure.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat or other protective clothing to prevent skin contact.[2] If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q4: How should this compound be stored?
A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be kept away from strong oxidizing agents, as they are incompatible.[2]
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[2]
Q6: How should I dispose of this compound waste?
A6: this compound and its containers should be disposed of as hazardous waste.[2] Disposal should be in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction | Impure starting materials or reagents. | Ensure the purity of this compound and all other reactants and solvents. Consider purification of starting materials if necessary.[4] |
| Incorrect reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] | |
| Presence of incompatible substances. | Ensure that no strong oxidizing agents or other incompatible chemicals are present in the reaction mixture.[2] | |
| Difficulty dissolving this compound | Use of an inappropriate solvent. | This compound has low solubility in water but is soluble in many organic solvents.[1] For reactions, consider using solvents like chloroform (B151607), benzene, or other non-polar organic solvents.[1][5] Gentle heating may aid dissolution, but ensure this is compatible with your reaction conditions. |
| Inconsistent results in chemiluminescence experiments | Degradation of reagents. | Peroxides and other reagents used in chemiluminescence can degrade over time. Use fresh reagents for best results.[6] |
| pH of the reaction medium is not optimal. | The intensity and duration of chemiluminescence can be highly dependent on pH.[7] Buffer the reaction mixture to the optimal pH for your specific system. | |
| Contamination of glassware. | Trace impurities can quench chemiluminescence. Ensure all glassware is scrupulously clean.[1] | |
| Product appears discolored or contains impurities | Side reactions or decomposition. | This could be due to a variety of factors including incorrect reaction conditions or the presence of light (for photosensitive reactions). Analyze the impurities to understand the side reactions and adjust the protocol accordingly.[8] |
| Incomplete reaction. | If starting material is present in the final product, consider extending the reaction time or increasing the temperature (if appropriate for the reaction).[4] |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₄H₈Cl₂ |
| Molecular Weight | 247.12 g/mol [2] |
| Appearance | Yellow to orange crystalline powder[1] |
| Melting Point | 210-216 °C[2] |
| Boiling Point | 401.3 °C at 760 mmHg[2] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and benzene[1][9] |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C (Predicted)[2] |
Experimental Protocols
Protocol: Peroxyoxalate Chemiluminescence Demonstration
This protocol is adapted for the use of this compound as the fluorophore in a peroxyoxalate chemiluminescence reaction.
Materials:
-
This compound
-
Bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO)
-
Hydrogen peroxide (30% solution)
-
Sodium salicylate (B1505791) (catalyst)
-
Ethyl acetate (B1210297) (solvent)
-
A clean, dry glass vial or flask
Procedure:
-
Prepare the Oxalate Ester-Fluorophore Solution: In a clean, dry glass vial, dissolve a small amount (e.g., 5 mg) of this compound and a larger amount (e.g., 50 mg) of TCPO in 10 mL of ethyl acetate. Swirl gently to dissolve.
-
Prepare the Oxidizer Solution: In a separate container, carefully dilute 1 mL of 30% hydrogen peroxide with 9 mL of ethyl acetate. Caution: Hydrogen peroxide is a strong oxidizer; handle with appropriate PPE.
-
Initiate the Chemiluminescence: In a darkened room or under a fume hood with the lights off, add a small amount (a few crystals) of sodium salicylate to the oxalate ester-fluorophore solution.
-
Observe the Reaction: Carefully add a few drops of the diluted hydrogen peroxide solution to the vial containing the oxalate ester and fluorophore. The mixture should immediately begin to glow with a characteristic color.
-
Quenching the Reaction: The chemiluminescence will fade as the reagents are consumed. The reaction can be quenched by dilution with a large volume of an appropriate solvent.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous waste.
Visualizations
References
- 1. Solved What errors could occur in a chemiluminescence lab | Chegg.com [chegg.com]
- 2. guidechem.com [guidechem.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 9,10-Diphenylanthracene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting unexpected outcomes in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex issues encountered in the lab.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments, providing systematic approaches to identify root causes and implement effective solutions.
Low Reaction Yield
Q1: My reaction resulted in a low yield. What are the primary areas I should investigate?
A low yield can be attributed to several factors throughout the experimental process. A systematic investigation is crucial for pinpointing the root cause. Key areas to examine include reagent and solvent quality, reaction conditions, and work-up and purification procedures.
Troubleshooting Workflow for Low Yield
Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving hydrophobic compounds in aqueous buffers for experimental use.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during the solubilization of hydrophobic compounds.
Issue 1: My compound precipitates immediately upon addition to the aqueous buffer.
Q: What should I do if my hydrophobic compound, initially dissolved in an organic solvent, "crashes out" of solution when I dilute it into my aqueous buffer?
A: This is a frequent challenge that arises from the rapid change in solvent polarity, causing the compound to precipitate.[1] Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Dilution Protocol: The method of dilution significantly impacts solubility. Instead of a single, large dilution, employ a serial dilution technique. Prepare a highly concentrated stock solution in a suitable organic solvent and then perform a series of gradual dilutions into your final assay buffer.[2] When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid mixing.[2]
-
Adjust the Final Organic Solvent Concentration: The concentration of the organic solvent in the final assay is critical. For many cell-based assays, it is crucial to keep the final concentration of dimethyl sulfoxide (B87167) (DMSO) below 0.5% to avoid cellular toxicity, though some assays may tolerate up to 1%.[2] It is essential to determine the solvent tolerance of your specific experimental system by running a control experiment with varying concentrations of the organic solvent.[2]
-
Consider Alternative Solubilization Strategies: If optimizing the dilution and solvent concentration is insufficient, consider the following methods:
-
pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly enhance solubility.[2][3] For acidic compounds, increasing the pH can improve solubility, while for basic compounds, lowering the pH may be beneficial.[2] Always confirm that the final pH is compatible with your assay.[2]
-
Use of Solubilizing Agents (Excipients): Incorporating solubilizing agents can significantly improve the aqueous solubility of hydrophobic compounds. Common excipients include co-solvents, surfactants, and cyclodextrins.
-
Issue 2: My compound dissolves initially but precipitates over time.
Q: My compound appeared to be fully dissolved in the buffer, but after a few hours or overnight, I observe a precipitate. What is causing this?
A: This phenomenon often indicates that the initial solution was supersaturated and has now reached its thermodynamic solubility limit, with the excess compound precipitating out.[1] It can also be a result of compound degradation or changes in temperature.[1]
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: Conduct an equilibrium solubility experiment, such as the shake-flask method, to determine the maximum stable concentration of your compound in the buffer over a prolonged period (e.g., 24-72 hours).[1]
-
Assess Compound Stability: Perform a stability study to evaluate if the compound is degrading in the buffer, which could lead to the formation of less soluble byproducts.[1]
-
Control Temperature: Maintain a constant temperature throughout your experiment using a temperature-controlled shaker or incubator, as solubility is often temperature-dependent.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to improve the solubility of hydrophobic compounds in aqueous buffers?
A1: The most widely used techniques include:
-
Co-solvent Systems: Adding a water-miscible organic solvent (co-solvent) to the aqueous buffer reduces the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[4][5]
-
Surfactants/Detergents: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[6][7] Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their solubility in water.[8][10]
-
pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the buffer to ionize the compound can significantly increase its aqueous solubility.[3][11]
Q2: How do I choose the right organic solvent for my stock solution?
A2: The choice of organic solvent depends on the properties of your compound and the requirements of your experiment. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent. Other options include ethanol, methanol, and N,N-dimethylformamide (DMF).[] It is crucial to select a solvent that is miscible with your aqueous buffer and has low toxicity for your experimental system at the final concentration used.[2]
Q3: What concentration of surfactant should I use?
A3: The surfactant concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles for solubilization.[7] However, high concentrations of surfactants can be toxic to cells or interfere with certain assays.[2][6] It is recommended to use the lowest effective concentration, typically in the range of 0.01-1% (v/v).[2] A titration experiment to determine the optimal concentration for your specific compound and assay is advisable.
Q4: Can the buffer composition itself affect the solubility of my compound?
A4: Yes, the buffer components can influence solubility. High concentrations of salts in the buffer can sometimes lead to a "salting-out" effect, which decreases the solubility of nonpolar compounds.[13] Conversely, some buffer species may interact favorably with the compound, enhancing its solubility. It is important to be consistent with buffer preparation for reproducible results.[1]
Data Presentation: Solubilizing Agents
The following tables summarize quantitative data for commonly used solubilizing agents.
Table 1: Common Co-solvents for Enhancing Hydrophobic Compound Solubility
| Co-solvent | Typical Starting Concentration (% v/v) | Maximum Tolerated Concentration in Cell-Based Assays (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% in stock, diluted to final | < 0.5%[2] | Can be toxic at higher concentrations.[2] |
| Ethanol | 5-20% | < 1% | Volatile; can affect protein structure. |
| Polyethylene Glycol (PEG 300/400) | 10-50% | Variable | Generally low toxicity.[14] |
| Propylene Glycol | 10-40% | Variable | Often used in pharmaceutical formulations.[14] |
Table 2: Common Surfactants for Enhancing Hydrophobic Compound Solubility
| Surfactant | Type | Critical Micelle Concentration (CMC) | Typical Working Concentration (% w/v or v/v) | Potential Issues |
| Tween® 80 (Polysorbate 80) | Non-ionic | ~0.0013% | 0.01 - 1%[2] | Can interfere with cell membranes.[2] |
| Triton™ X-100 | Non-ionic | ~0.015% | 0.01 - 0.5% | Can lyse cells at higher concentrations. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~0.23% | < CMC for some applications | Strong denaturing agent. |
| Pluronics® (e.g., F-68, F-127) | Non-ionic | Variable | 0.01 - 1% | Generally low toxicity. |
Table 3: Common Cyclodextrins for Enhancing Hydrophobic Compound Solubility
| Cyclodextrin | Abbreviation | Key Features |
| β-Cyclodextrin | β-CD | Low aqueous solubility.[15] |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility, most commonly used.[8] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility, used in FDA-approved formulations.[10] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility
This protocol outlines the steps to determine the thermodynamic solubility of a hydrophobic compound in a specific aqueous buffer.[1]
Materials:
-
Test compound (solid form)
-
Aqueous buffer of interest
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of the solid test compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.[1]
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).[1]
-
Agitate the vials for a sufficient duration to reach equilibrium (typically 24-72 hours). It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[1]
-
After the incubation period, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol 2: Preparation of a Hydrophobic Compound Stock Solution and Serial Dilution
This protocol describes the preparation of a concentrated stock solution in an organic solvent and its subsequent serial dilution into an aqueous buffer.[2]
Materials:
-
Test compound (solid form)
-
Organic solvent (e.g., DMSO)
-
Aqueous buffer
-
Microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: a. Weigh a precise amount of the test compound into a clean vial. b. Add the appropriate volume of the organic solvent to achieve the desired high concentration (e.g., 10 mM, 50 mM). c. Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Serial Dilution: a. Prepare a series of tubes containing the aqueous buffer. b. To the first tube, add a small volume of the concentrated stock solution and vortex immediately and vigorously. c. Transfer a portion of this diluted solution to the next tube containing the buffer and vortex. d. Repeat this process to create a series of dilutions with decreasing concentrations of the compound and the organic solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 9,10-Dichloroanthracene and 9,10-Diphenylanthracene for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the physicochemical and performance characteristics of 9,10-dichloroanthracene (DCA) and 9,10-diphenylanthracene (B110198) (DPA). The information herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate molecule for applications in organic electronics, photochemistry, and sensing.
Introduction and Structural Overview
9,10-disubstituted anthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their robust blue fluorescence and utility in a range of applications. The substituents at the 9 and 10 positions significantly modulate the electronic, photophysical, and material properties of the anthracene (B1667546) core. This guide focuses on two common derivatives: this compound, featuring electron-withdrawing chloro groups, and 9,10-diphenylanthracene, containing bulky, π-rich phenyl groups. These substitutions lead to distinct performance characteristics, making them suitable for different applications. DPA is a benchmark fluorophore and organic semiconductor, widely used in organic light-emitting diodes (OLEDs) and as a sensitizer (B1316253) in chemiluminescence.[1] DCA is also utilized in organic electronics and photochemistry, where its halogenated structure offers unique properties.[2]
References
Unveiling the Structure of 9,10-dichloroanthracene: A Spectroscopic Comparison Guide
A comprehensive spectroscopic analysis unequivocally confirms the molecular structure of 9,10-dichloroanthracene. This guide provides a comparative analysis of its spectroscopic data against its parent compound, anthracene (B1667546), and an isomer, 1,8-dichloroanthracene (B3240527), highlighting the key differences that arise from the substitution pattern on the anthracene core. Detailed experimental protocols are provided for researchers in materials science and drug development to facilitate the replication of these results.
The structural elucidation of organic molecules is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of compounds. In this guide, we present a detailed spectroscopic characterization of this compound, a halogenated polycyclic aromatic hydrocarbon of interest in various fields, including organic electronics and as a synthetic intermediate.
To provide a clear and objective assessment, the spectroscopic data for this compound are compared with those of anthracene and 1,8-dichloroanthracene. This comparative approach allows for a deeper understanding of how the position of the chlorine substituents influences the spectroscopic properties of the anthracene framework.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound, anthracene, and 1,8-dichloroanthracene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon and proton framework of a molecule.
Table 1: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C1, C4, C5, C8 | C2, C3, C6, C7 | C9, C10 | C11, C12, C13, C14 |
| This compound | 127.3 | 127.0 | 131.1 | 129.5 |
| Anthracene [1] | 128.1 | 125.5 | 126.2 | 131.6 |
| 1,8-dichloroanthracene | 131.5, 128.9, 127.2, 126.9, 125.9, 122.9, 122.8 | - | 131.5 | - |
Note: Specific assignments for all carbons of 1,8-dichloroanthracene were not available.
¹H NMR Spectroscopy: Due to the symmetry of this compound, the proton NMR spectrum is expected to be simpler than that of asymmetrically substituted anthracenes. The protons on the outer rings (positions 1, 4, 5, and 8 and positions 2, 3, 6, and 7) would give rise to distinct signals, likely appearing as multiplets in the aromatic region of the spectrum. In contrast, the ¹H NMR spectrum of anthracene shows three distinct signals corresponding to the protons at the 1,4,5,8 positions, the 2,3,6,7 positions, and the 9,10 positions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes of a molecule.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretching (Aromatic) | C=C Stretching (Aromatic) | C-H Bending (Out-of-Plane) | C-Cl Stretching |
| This compound [2][3] | ~3050 | ~1600-1450 | ~900-675 | ~800-600 |
| Anthracene [4] | ~3050 | ~1620, 1530, 1450 | ~880, 730 | - |
| 1,8-dichloroanthracene | ~3050 | ~1600-1450 | ~900-675 | ~800-600 |
The presence of strong C-Cl stretching bands in the spectra of the dichlorinated anthracenes is a key distinguishing feature compared to anthracene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound [5] | 246/248/250 (isotope pattern for 2 Cl) | 211 [M-Cl]⁺, 176 [M-2Cl]⁺ |
| Anthracene | 178 | 152 [M-C₂H₂]⁺ |
| 1,8-dichloroanthracene | 246/248/250 (isotope pattern for 2 Cl) | 211 [M-Cl]⁺, 176 [M-2Cl]⁺ |
The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is clearly visible in the mass spectra of this compound and 1,8-dichloroanthracene, providing definitive evidence for the presence of two chlorine atoms. The fragmentation pattern, involving the loss of chlorine atoms, further supports the proposed structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Table 4: UV-Vis Absorption Maxima (λ_max) in Cyclohexane (B81311) (nm)
| Compound | Band I | Band II | Band III |
| This compound [6][7] | ~258 | ~358, 377, 398 | - |
| Anthracene [8][9] | ~252 | ~340, 356, 375 | - |
| 1,8-dichloroanthracene | Not available | Not available | Not available |
The substitution of chlorine atoms at the 9 and 10 positions in this compound results in a bathochromic (red) shift of the absorption bands compared to anthracene. This is attributed to the electronic effect of the chlorine atoms on the π-electron system of the anthracene core.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane or ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-500 nm.
-
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.
References
- 1. Anthracene, 9,10-dichloro- [webbook.nist.gov]
- 2. Anthracene, 9,10-dichloro- [webbook.nist.gov]
- 3. This compound(605-48-1) IR3 [m.chemicalbook.com]
- 4. Anthracene Spectra [astrochem.org]
- 5. Anthracene, 9,10-dichloro- [webbook.nist.gov]
- 6. Spectrum [9,10-Dichloro Anthracene] | AAT Bioquest [aatbio.com]
- 7. Absorption [9,10-Dichloro Anthracene] | AAT Bioquest [aatbio.com]
- 8. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 9. omlc.org [omlc.org]
Validating Experimental Data: A Comparative Guide to Using 9,10-Dichloroanthracene as a Fluorescence Quantum Yield Standard
For researchers and professionals in drug development and the broader scientific community, the accurate measurement of fluorescence is paramount for reproducible and robust experimental data. Fluorescence quantum yield (Φf), the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing fluorescent molecules. The selection of an appropriate standard for calibrating fluorescence measurements is a crucial step in ensuring data integrity. This guide provides a comparative overview of 9,10-dichloroanthracene as a potential fluorescence standard, outlines the experimental protocol for its validation, and compares its properties to established standards.
While this compound is a known fluorescent compound, its use as a primary quantum yield standard is not as widespread as other molecules. Its photophysical properties are influenced by the presence of chlorine atoms, which can affect its fluorescence efficiency. This guide will equip researchers with the necessary information to validate this compound for their specific applications and compare its performance against commonly used alternatives.
Comparative Analysis of Fluorescence Quantum Yield Standards
The choice of a fluorescence quantum yield standard depends on factors such as the excitation and emission wavelength range of the sample, the solvent used, and the quantum yield of the standard itself. A good standard should exhibit high photostability, a well-characterized and consistent quantum yield, and spectral properties that are compatible with the instrumentation and the compound under investigation.
Below is a comparison of the key photophysical properties of this compound and two widely recognized fluorescence standards: 9,10-diphenylanthracene (B110198) and quinine (B1679958) sulfate.
| Property | This compound | 9,10-Diphenylanthracene | Quinine Sulfate |
| Excitation Max (λex) | ~380 nm (in cyclohexane)[1][2] | ~373 nm (in cyclohexane) | ~350 nm (in 0.5 M H₂SO₄) |
| Emission Max (λem) | ~431 nm (in cyclohexane)[1][2] | ~409 nm (in cyclohexane) | ~450 nm (in 0.5 M H₂SO₄) |
| Stokes Shift | ~51 nm[1][2] | ~36 nm | ~100 nm |
| Fluorescence Quantum Yield (Φf) | Not well-documented; expected to be < 0.36 due to the heavy-atom effect | ~0.90 - 1.00 (in cyclohexane)[3][4] | ~0.55 - 0.60 (in 0.1 N H₂SO₄)[5] |
| Typical Solvent(s) | Non-polar organic solvents (e.g., cyclohexane) | Non-polar organic solvents (e.g., cyclohexane) | Aqueous acidic solutions (e.g., H₂SO₄) |
| Advantages | Potentially useful in specific spectral regions where other standards may not be suitable. | High quantum yield, good photostability. | Well-established standard, soluble in aqueous solutions. |
| Disadvantages | Quantum yield is not well-established and is likely low due to the heavy-atom effect. | Limited solubility in polar solvents. | Quantum yield is sensitive to anion concentration and temperature. |
The "heavy-atom effect" is a phenomenon where the presence of atoms with high atomic numbers, such as chlorine, can increase the rate of intersystem crossing from the excited singlet state to the triplet state. This process competes with fluorescence, thereby reducing the fluorescence quantum yield. For anthracene, the parent molecule of this compound, the fluorescence quantum yield is approximately 0.27 in ethanol (B145695) and 0.36 in cyclohexane.[6] The addition of chlorine atoms is expected to further decrease this value.
Experimental Protocol: Relative Determination of Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield of this compound using a known standard (e.g., 9,10-diphenylanthracene).
Materials and Equipment:
-
Calibrated Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Standard: 9,10-Diphenylanthracene (or other suitable standard)
-
Spectroscopic grade solvent (e.g., cyclohexane)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound and the chosen standard in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner-filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the selected excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std × (Grad_sample / Grad_std) × (n_sample² / n_std²)
where:
-
Φf,std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Visualizing the Experimental Workflow and Photophysical Pathways
To better understand the processes involved in validating a fluorescence standard, the following diagrams, created using the DOT language, illustrate the experimental workflow and the relevant photophysical pathways.
Caption: Experimental workflow for the relative determination of fluorescence quantum yield.
Caption: Jablonski diagram illustrating the photophysical pathways competing with fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. 9,10-Diphenylanthracene [omlc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Halogenated tetraphenylethene with enhanced aggregation-induced emission: an anomalous anti-heavy-atom effect and self-reversible mechanochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. omlc.org [omlc.org]
- 6. chem.uci.edu [chem.uci.edu]
A Comparative Analysis of the Photophysical Properties of Anthracene Derivatives
A deep dive into the luminescence of anthracene (B1667546) and its derivatives reveals a fascinating interplay of structural modifications and photophysical outcomes. This guide provides a comparative study of key photophysical properties of selected anthracene derivatives, offering valuable data for researchers and professionals in materials science and drug development.
Anthracene, a simple polycyclic aromatic hydrocarbon, serves as a foundational structure for a vast array of derivatives with tunable photophysical properties.[1] These derivatives have garnered significant attention for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[2] The inherent luminescent properties of the anthracene core can be finely tuned by strategic chemical modifications, influencing their absorption and emission characteristics, fluorescence quantum yields, and fluorescence lifetimes.[1][3] This comparative guide will explore the photophysical properties of pristine anthracene and two of its derivatives: 9,10-diphenylanthracene (B110198) (DPA) and 2-aminoanthracene (B165279), supported by experimental data and detailed methodologies.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of anthracene, 9,10-diphenylanthracene, and 2-aminoanthracene, providing a clear comparison of their performance.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) |
| Anthracene | 355, 375 | 380, 401, 425 | 25 - 50 | ~0.3 |
| 9,10-Diphenylanthracene (DPA) | 373 | 426 | 53 | ~1.0 |
| 2-Aminoanthracene | 336 | 513 | 177 | Not specified |
Data compiled from various sources. The exact values can vary depending on the solvent and experimental conditions.[4][5][6][7]
Experimental Workflow
The characterization of the photophysical properties of anthracene derivatives typically follows a standardized workflow, as illustrated in the diagram below. This process begins with sample preparation, followed by a series of spectroscopic measurements to determine the absorption and emission characteristics, quantum yield, and fluorescence lifetime.
Caption: A diagram illustrating the typical experimental workflow for characterizing the photophysical properties of anthracene derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of photophysical properties. Below are the protocols for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelengths of light a molecule absorbs.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the anthracene derivative in a suitable solvent (e.g., cyclohexane (B81311), ethanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm). A solvent-filled cuvette is used as a reference to subtract the solvent's absorbance.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_abs).
Fluorescence Spectroscopy
This experiment measures the emission spectrum of a fluorescent molecule after excitation.
Methodology:
-
Solution Preparation: Use the same solution prepared for the UV-Visible absorption measurement. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima (λ_abs). Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum emission intensity (λ_em). The Stokes shift is calculated as the difference between the longest wavelength absorption maximum and the shortest wavelength emission maximum.
Fluorescence Quantum Yield (Φ_f) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. For blue-emitting anthracene derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φ_f ≈ 1.0) are common standards.[1][7]
-
Measurement:
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Ensure that the absorbance of both solutions at the excitation wavelength is low (< 0.1) and identical if possible.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Discussion of Photophysical Properties
The introduction of different substituents to the anthracene core significantly impacts its photophysical properties.[1] The bulky phenyl groups at the 9 and 10 positions in 9,10-diphenylanthracene (DPA) prevent the [4+4] photodimerization that anthracene can undergo, leading to a very high fluorescence quantum yield, approaching unity in some solvents.[4][7] This makes DPA an excellent blue emitter and a common standard in fluorescence spectroscopy.
In contrast, the amino group in 2-aminoanthracene acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) upon excitation. This results in a large Stokes shift, as observed in the significant difference between its absorption and emission maxima.[5] The emission of 2-aminoanthracene is also more sensitive to the polarity of the solvent.
Anthracene itself has a moderate fluorescence quantum yield due to competing processes like intersystem crossing to the triplet state.[4] Its well-defined vibronic structure in both absorption and emission spectra is a characteristic feature of rigid aromatic hydrocarbons.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. Spectrum [2-amino Anthracene] | AAT Bioquest [aatbio.com]
- 6. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 7. 9,10-Diphenylanthracene [omlc.org]
A Comparative Toxicological Guide: 9,10-Dichloroanthracene vs. Key Polycyclic Aromatic Hydrocarbons
This guide provides a comparative analysis of the toxicity of 9,10-dichloroanthracene against other prominent polycyclic aromatic hydrocarbons (PAHs), including the parent compound anthracene, the benchmark carcinogen benzo[a]pyrene (B130552) (B[a]P), and the highly potent carcinogen dibenzo[def,p]chrysene (DBC). This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering a synthesis of available experimental data to facilitate informed comparisons.
Polycyclic aromatic hydrocarbons are a class of organic compounds that are widespread environmental pollutants, primarily generated from the incomplete combustion of organic materials.[1] Their toxic, mutagenic, and carcinogenic properties make them a significant concern for human health.[1] This guide focuses on elucidating the toxicological profile of this compound in the context of other well-studied PAHs.
Comparative Toxicity Data
The following tables summarize quantitative data on the cytotoxicity, genotoxicity, and acute oral toxicity of the selected PAHs. It is important to note that direct experimental toxicity data for this compound is limited. Therefore, data for structurally related 1,5-dichloroanthracene derivatives are presented as a surrogate for in vitro cytotoxicity, with this distinction clearly marked.
Table 1: Comparative In Vitro Cytotoxicity of Selected PAHs
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 9-Butoxy-1,5-dichloroanthracene | Rat Glioma (C6) | XTT | 0.02 | [2] |
| Dibenzo[def,p]chrysene (DBC) | Human Hepatoma (HepG2) | MTT | 0.06 | [3] |
| 9-Alkoxy-1,5-dichloroanthracene (cpd 5c) | Human Hepatoma (HepG2) | XTT | 1.7 | [2] |
| Dibenzo[def,p]chrysene (DBC) | Human Mammary Carcinoma (MCF-7) | MTT | > 4.5 | [1][4] |
| Anthracene derivatives (cpd 3c) | Human Breast Adenocarcinoma (MDA-MB-231) | Not specified | ~25 (estimated from graph) | [5] |
| Benzo[a]pyrene (B[a]P) | Data not readily available in comparable format | - | - | |
| Anthracene | Data not readily available in comparable format | - | - |
*Note: Data for 9-alkoxy-1,5-dichloroanthracene derivatives are used as surrogates for this compound.
Table 2: Comparative Genotoxicity in the Ames Test
| Compound | Salmonella typhimurium Strains | Metabolic Activation (S9) | Result | Reference |
| This compound | Data not available | - | Data not available | |
| Anthracene | TA98, TA100, TA1537, TA1538 | With and Without | Non-mutagenic | [6][7] |
| Benzo[a]pyrene (B[a]P) | TA98, TA100 | Required | Mutagenic | [7][8] |
| Dibenzo[def,p]chrysene (DBC) | Not specified | Required | Potent Mutagen | [9] |
Table 3: Comparative Acute Oral Toxicity
| Compound | Animal Model | LD50 Value (mg/kg) | Reference |
| This compound | Data not available | Data not available | |
| Anthracene | Rat | > 16,000 | |
| Anthracene | Mouse | 4,900 | |
| Benzo[a]pyrene (B[a]P) | Rat | No mortality at 1000 | |
| Dibenzo[def,p]chrysene (DBC) | Data not available | Data not available |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
A primary mechanism through which many PAHs exert their toxic and carcinogenic effects is via the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon entering the cell, a PAH ligand binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins like HSP90. The activated AhR-ligand complex then translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the upregulation of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. While these enzymes are involved in the detoxification of xenobiotics, they can also metabolically activate PAHs into highly reactive intermediates, such as diol-epoxides, which can form DNA adducts, leading to mutations and initiating carcinogenesis.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols represent standard procedures used to generate the types of data presented in this guide.
Protocol 1: Cell Viability Assessment using XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. Metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan (B1609692) dye.
Materials:
-
Target cells (adherent or suspension)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (e.g., PAH) dissolved in a suitable solvent (e.g., DMSO)
-
XTT labeling reagent
-
Electron coupling reagent (e.g., PMS)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase. Determine cell density and seed an optimized number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle control (solvent only) and untreated control wells.
-
Incubation with Compound: Incubate the cells with the test compound for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., for one 96-well plate, mix 5 mL XTT reagent with 0.1 mL electron coupling reagent).
-
XTT Incubation: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 660 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical substances.[2] It utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and form colonies on a minimal medium.
Materials:
-
Bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)
-
Test compound
-
Solvent/vehicle (e.g., DMSO)
-
Metabolic activation system: Liver post-mitochondrial fraction (S9) from induced rodents (e.g., Aroclor 1254-induced rats) and a cofactor solution (S9 mix).
-
Minimal glucose agar (B569324) plates (master plates)
-
Top agar supplemented with a limited amount of histidine (for Salmonella) or tryptophan (for E. coli)
Procedure:
-
Strain Preparation: Grow overnight cultures of the bacterial tester strains.
-
Assay Preparation (Pre-incubation Method):
-
For each concentration of the test compound, add 0.1 mL of the bacterial culture to a test tube.
-
Add 0.1 mL of the test compound solution (or solvent control).
-
Add 0.5 mL of S9 mix (for metabolic activation) or a buffer (for the non-activation condition).
-
Include positive controls known to be mutagenic for each strain, with and without S9 activation.
-
-
Pre-incubation: Incubate the tubes at 37°C for 20-30 minutes with shaking.
-
Plating: After incubation, add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies, typically at least a two- to three-fold increase over the solvent control, for at least one tester strain.
Summary and Conclusion
This guide provides a comparative overview of the toxicity of this compound and other key PAHs.
-
Cytotoxicity: Direct cytotoxicity data for this compound is scarce. However, data from related dichloroanthracene derivatives suggest potent cytotoxic activity, with IC50 values in the low micromolar to nanomolar range, comparable to or even exceeding that of the highly potent carcinogen dibenzo[def,p]chrysene in certain cell lines.[2][3]
-
Genotoxicity: Unlike its parent compound anthracene, which is non-mutagenic, many PAHs like benzo[a]pyrene are potent mutagens requiring metabolic activation.[6][8] Dibenzo[def,p]chrysene is also known to be a potent mutagen.[9] The genotoxic potential of this compound remains to be experimentally determined.
-
Acute Toxicity: Anthracene exhibits low acute oral toxicity. Benzo[a]pyrene also shows low acute toxicity in rats, with no mortality observed at high doses. Data for this compound and dibenzo[def,p]chrysene are not available.
References
- 1. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human in Vivo Pharmacokinetics of [14C]Dibenzo[def,p]chrysene by Accelerator Mass Spectrometry Following Oral Microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The environmental pollutant and tobacco smoke constituent dibenzo[def,p]chrysene is a co-factor for malignant progression of mouse oral papillomavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Polycyclic Aromatic Hydrocarbon (PAH) Analysis
A comprehensive comparison of stationary phase chemistries for robust and efficient separation of critical PAH pollutants.
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate analysis of Polycyclic Aromatic Hydrocarbons (PAHs) is of paramount importance due to their carcinogenic and mutagenic properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, with the choice of HPLC column being a critical factor in achieving optimal separation and sensitivity. This guide provides an objective comparison of the performance of different HPLC columns for PAH analysis, supported by experimental data and detailed methodologies.
Column Chemistries for PAH Separations
The most common stationary phases for PAH analysis are reverse-phase columns, with C18 being the traditional choice. However, the unique structural characteristics of PAHs, particularly the presence of aromatic rings, have led to the development of specialized columns that offer enhanced selectivity and resolution.
-
C18 (Octadecyl) Columns: These columns, with their long alkyl chains, provide good hydrophobic retention for the nonpolar PAH molecules. Polymerically bonded C18 phases are often preferred as they offer unique selectivity for geometric isomers within complex PAH samples.[1][2] While widely used, standard C18 columns may not always provide baseline resolution for all target PAHs, especially in complex matrices.[3]
-
Phenyl-Hexyl Columns: These columns feature a phenyl ring linked to a hexyl chain. The phenyl group can interact with the π-electrons of the aromatic rings in PAHs, leading to a different selectivity compared to C18 columns.[4][5] This can be particularly advantageous for separating isomeric PAHs. The hexyl spacer provides additional hydrophobic retention.[5]
-
Specialized PAH Columns: To address the challenges of separating complex PAH mixtures, several manufacturers have developed columns specifically designed for PAH analysis. These often utilize proprietary bonding technologies on a C18 backbone or other unique stationary phases to achieve superior resolution and faster analysis times.[1][2][3][6] Many of these specialized columns are available with core-shell particle technology, which provides higher efficiency and sensitivity at lower backpressures.[2][6]
Performance Comparison of HPLC Columns for PAH Analysis
The following table summarizes the performance characteristics of different HPLC columns for the analysis of a standard mixture of 16 PAHs as defined by the US EPA Method 610. The data has been compiled from various application notes and research articles. It is important to note that direct comparison can be challenging as experimental conditions may vary slightly between studies.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Performance Characteristics |
| Specialized PAH | Polymerically Bonded C18 | 1.8, 3.5, 5 | Various | High resolution for all 16 EPA 610 PAHs, with the ability to separate up to 24 PAHs. Fast analysis times are achievable with smaller particle sizes.[1] |
| Specialized PAH | Core-Shell Polymerically Bonded C18 | 3.5 | 100 x 4.6 | Provides expanded resolution and increased throughput and sensitivity for PAHs. Specifically QC tested for EPA 610 analysis.[2][7] |
| Specialized PAH | Un-endcapped Trifunctional C18 on Fused-Core® | 2.7 | Various | Delivers robust, high-efficiency separation of 16 standard PAHs in under 5 minutes with a resolution value of at least 1.5.[6] |
| Specialized PAH | Proprietary Bonding | Not Specified | Various | Developed as an alternative to C18 columns, offering unique selectivity that baseline resolves key PAH isomers in approximately 15 minutes on conventional HPLC systems.[3] |
| Standard C18 | Octadecyl Silica | Various | Various | The most standard column used for PAH analysis, but may not provide satisfactory results for samples containing many PAHs.[8] |
| Phenyl-Hexyl | Phenyl-Hexyl Silica | Various | Various | Offers unique selectivity for aromatic compounds due to π-π interactions, which can be advantageous for separating PAH isomers.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for PAH analysis using different types of HPLC columns.
Protocol 1: Analysis of 16 EPA Priority PAHs using a Specialized PAH Column
-
Column: Agilent ZORBAX Eclipse PAH (4.6 x 50 mm, 3.5 µm)[9]
-
Mobile Phase:
-
A: Water
-
-
Gradient:
-
0 - 6 min: 40% B (isocratic)
-
6 - 9.5 min: Linear gradient from 40% to 100% B
-
9.5 - 12 min: 40% B (isocratic)
-
-
Flow Rate: 1.4 mL/min[9]
-
Column Temperature: 25 °C[9]
-
Injection Volume: 20 µL[9]
-
Detection: UV detector at 220 nm, 230 nm, and 254 nm[9]
Protocol 2: Fast Analysis of EPA 8310 PAHs using a Core-Shell PAH Column
-
Column: HALO® PAH (dimensions not specified)[6]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Performance Goal: Separation of 16 standard PAH compounds with a resolution value of at least 1.5 in under 5 minutes.[6]
-
Detection: Well suited for UV, Fluorescence, and MS detection.[6]
Protocol 3: General Isocratic Analysis of Seven Carcinogenic PAHs
-
Column: Various columns were compared in the study, with the best results on a shorter Agilent Eclipse PAH column (100 mm x 4.6 mm, 1.8 µm).[8]
-
Mobile Phase: Acetonitrile (95%) : Water (5%)[8]
-
Flow Rate: 1.5 mL/min[8]
-
Injection Volume: 20.0 µL[8]
-
Detection: PDA detector at 254 nm[8]
Experimental Workflow for HPLC Analysis of PAHs
The following diagram illustrates the typical workflow for the analysis of PAHs in a sample matrix using HPLC.
Caption: General experimental workflow for PAH analysis by HPLC.
Conclusion
The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for PAH analysis. While traditional C18 columns can be effective, specialized PAH columns, often utilizing advanced particle technologies like core-shell and unique bonding chemistries, generally offer superior performance in terms of resolution, selectivity, and analysis time. Phenyl-Hexyl columns provide an alternative selectivity that can be beneficial for resolving specific isomeric pairs. When selecting a column, it is essential to consider the specific PAHs of interest, the complexity of the sample matrix, and the desired analytical throughput. The experimental protocols and workflow provided in this guide serve as a starting point for method development and optimization in your laboratory.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 4. support.waters.com [support.waters.com]
- 5. separationmethods.com [separationmethods.com]
- 6. halocolumns.com [halocolumns.com]
- 7. PAH Analysis with Kinetex PAH Column | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards for Unimpeachable PAH Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of polycyclic aromatic hydrocarbons (PAHs), the choice of an internal standard is a critical decision that profoundly impacts the accuracy and reliability of results. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed methodologies, to empower you in selecting the optimal approach for your analytical challenges.
At the heart of accurate quantitative analysis, particularly in complex matrices, lies the principle of using an internal standard to compensate for analyte loss during sample preparation and instrumental analysis. The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. In the realm of PAH analysis, this has led to a clear frontrunner: deuterated internal standards.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) employing deuterated internal standards is widely recognized as the gold standard for the highest accuracy and precision in PAH quantification.[1][2][3] Deuterated standards are synthetic versions of the target PAHs where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows for their differentiation from the native analyte by a mass spectrometer, while their physicochemical properties remain nearly identical.[4]
This near-identity is the cornerstone of their superior performance. Because they behave almost identically to their non-labeled counterparts, they experience the same degree of loss during extraction, cleanup, and derivatization.[4] Furthermore, they co-elute chromatographically with the native PAH, meaning they are subjected to the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. By measuring the ratio of the native PAH to its deuterated analog, analysts can accurately correct for these variations, leading to highly reliable data.[2][5]
The Alternative: Non-Deuterated Internal Standards
Non-deuterated internal standards are typically compounds that are chemically similar to the PAHs of interest but are not expected to be present in the samples being analyzed.[6] Common examples include polycyclic aromatic compounds that are not on the priority pollutant lists, such as o-terphenyl (B166444), p-terphenyl, or fluorinated PAHs.[6][7][8] While more cost-effective than their deuterated counterparts, their different chemical structures can lead to significant discrepancies in analytical performance.
Performance Comparison: A Data-Driven Verdict
Experimental evidence consistently demonstrates the superior performance of deuterated internal standards over non-deuterated alternatives. The key differentiators lie in recovery rates, accuracy, and the ability to compensate for matrix effects.
Table 1: Quantitative Comparison of Internal Standard Performance for PAH Analysis
| Performance Metric | Deuterated Internal Standards (Isotope Dilution) | Non-Deuterated Internal Standards (e.g., Structural Analogs) | Key Findings & Citations |
| Accuracy & Recovery | High and analyte-matched recovery, effectively correcting for losses. Overall recovery efficiency for 2- to 3-ring PAHs was reported at 85%, and near 100% for 4- to 6-ring compounds using Pyrene-d10.[1] | Recovery can be variable and may not accurately reflect the recovery of the target PAHs due to differences in physicochemical properties. Low recovery rates can lead to low detection frequency and low accuracy if not corrected by internal standards.[9] | Deuterated standards provide more accurate results by co-eluting and behaving almost identically to the native analytes throughout the analytical process.[2][4][5] |
| Precision (%RSD) | Typically low, often <15% for replicate analyses.[10] | Can be higher and more variable, especially in complex matrices. Without an internal standard, the relative standard deviation (RSD) can be over 50%.[5] | The ability of deuterated standards to correct for variations in sample preparation and instrument response leads to more reproducible results. |
| Matrix Effect Compensation | Excellent, as the deuterated standard co-elutes with the analyte and experiences the same ion suppression or enhancement.[5] | Poor to moderate. Different elution times and chemical properties lead to differential matrix effects, compromising quantification. | The near-identical chemical nature of deuterated standards is crucial for accurately correcting matrix effects. |
| Linearity (R²) | Excellent, typically >0.99 over a wide concentration range.[11] | Can be acceptable, but may be more susceptible to matrix-induced non-linearity. | Robust correction by deuterated standards helps maintain linearity even in challenging samples. |
| Limit of Detection (LOD) | Generally lower, as improved precision and accuracy allow for more confident detection at low concentrations. | May be higher due to greater analytical variability and less effective noise reduction. | The stability and predictability of deuterated standards contribute to better signal-to-noise ratios. |
Note: The data in this table is synthesized from multiple sources to provide a comparative overview. Direct head-to-head comparative studies under identical experimental conditions are scarce in published literature.
Experimental Protocols
To ensure reproducible and reliable results, detailed and validated experimental protocols are essential. Below are representative methodologies for PAH analysis using both deuterated and non-deuterated internal standards.
Protocol 1: PAH Analysis in Soil using Deuterated Internal Standards (Isotope Dilution GC-MS)
This protocol is based on established methods for the extraction and analysis of PAHs in solid matrices.[4][11]
1. Sample Preparation and Extraction:
- Homogenize the air-dried soil sample by sieving.
- Weigh 10 g of the homogenized sample into an extraction thimble.
- Spike the sample with a known amount of a deuterated PAH internal standard mixture (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12).
- Perform Soxhlet extraction for 16-24 hours with a suitable solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).
2. Extract Cleanup:
- Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
- Perform cleanup using solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge to remove interfering compounds.
- Elute the PAHs from the SPE cartridge with an appropriate solvent mixture.
- Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).
- Injection: 1 µL of the final extract in splitless mode.
- Oven Temperature Program: An optimized temperature program to ensure the separation of target PAHs.
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each native PAH and its corresponding deuterated internal standard.
4. Quantification:
- Calculate the concentration of each target PAH by comparing the peak area of the native PAH to the peak area of its co-eluting deuterated internal standard using a calibration curve generated from standards containing both native and deuterated PAHs.[4]
Protocol 2: PAH Analysis in Water using a Non-Deuterated Internal Standard (GC-MS)
This protocol outlines a general procedure using a non-deuterated internal standard.
1. Sample Preparation and Extraction:
- Collect a 1 L water sample in an amber glass bottle.
- Spike the sample with a known amount of a non-deuterated internal standard solution (e.g., o-terphenyl or p-terphenyl-d14 (B51327) as a surrogate).[8][12]
- Perform liquid-liquid extraction (LLE) with dichloromethane at a neutral pH.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
2. Extract Concentration and Cleanup:
- Concentrate the extract to 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
- If necessary, perform cleanup using a silica gel SPE cartridge.
3. GC-MS Analysis:
- Instrumentation: GC-MS system.
- Column: Capillary column suitable for PAH analysis.
- Injection: 1 µL of the extract.
- Oven Temperature Program: Optimized for PAH separation.
- MS Detection: Operate in SIM mode, monitoring characteristic ions for the target PAHs and the non-deuterated internal standard.
4. Quantification:
- Calculate the concentration of each target PAH by comparing its peak area to the peak area of the non-deuterated internal standard, using a calibration curve prepared with both the analytes and the internal standard.
Visualizing the Workflow and Logic
To further clarify the analytical process and the rationale behind choosing an internal standard, the following diagrams are provided.
Conclusion: An Unambiguous Choice for Quality Data
For researchers, scientists, and drug development professionals who demand the highest quality and most defensible data, the choice is clear. Deuterated internal standards, used in conjunction with isotope dilution mass spectrometry, offer an unparalleled level of accuracy and precision for the quantification of PAHs. Their ability to intimately track the target analytes through every stage of the analytical process provides a robust correction for a multitude of potential errors, particularly in complex matrices.
While non-deuterated internal standards present a more economical option, they come with a significant risk of compromised data quality. The inherent differences in their chemical and physical properties limit their ability to effectively compensate for analyte loss and matrix effects, leading to greater uncertainty in the final results. Therefore, for critical applications where data integrity is paramount, the investment in deuterated internal standards is unequivocally justified.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Chromatographic Purity Analysis of 9,10-Dichloroanthracene
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for assessing the purity of 9,10-dichloroanthracene.
Introduction to this compound and its Purity
This compound is a chlorinated polycyclic aromatic hydrocarbon (PAH). Its purity is crucial for its various research and industrial applications. Impurities can arise from the synthesis process, which often involves the chlorination of anthracene (B1667546). Potential impurities may include unreacted anthracene, mono-chloroanthracene isomers, and other polychlorinated derivatives. Chromatographic methods are essential for separating and quantifying these impurities.
Comparison of Chromatographic Techniques
The choice of chromatographic technique for purity analysis depends on factors such as the required sensitivity, resolution, speed, and cost. Below is a comparative overview of HPLC, GC, and TLC for the analysis of this compound.
Table 1: Comparison of Chromatographic Methods for this compound Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent material. |
| Typical Stationary Phase | C18 or other reversed-phase silica (B1680970) gel. | Capillary columns with various coatings (e.g., polysiloxane). | Silica gel or alumina (B75360) coated on a plate. |
| Typical Mobile Phase | Acetonitrile (B52724)/Water gradient.[1] | Inert carrier gas (e.g., Helium, Nitrogen). | Organic solvent mixture (e.g., Hexane (B92381)/Dichloromethane). |
| Detection | UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV light, staining reagents. |
| Resolution | High to very high. | Very high. | Low to moderate. |
| Analysis Time | 10-30 minutes. | 15-45 minutes. | 5-20 minutes. |
| Sensitivity (LOD/LOQ) | Low (ng to pg range). | Very low (pg to fg range). | High (µg to ng range). |
| Quantitative Accuracy | High. | High. | Semi-quantitative to quantitative. |
| Cost | High. | High. | Low. |
| Best Suited For | Routine quality control, impurity profiling, and quantification. | Analysis of volatile impurities and complex mixtures. | Rapid screening, reaction monitoring, and preliminary purity checks. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantitative determination of this compound purity and the separation of its potential impurities.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl-polysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or toluene (B28343) to a concentration of about 1 mg/mL.
Thin-Layer Chromatography (TLC) Protocol
TLC is a simple, rapid, and cost-effective method for a quick assessment of purity and for monitoring the progress of purification.
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane and dichloromethane (e.g., 80:20 v/v). The optimal ratio may need to be determined experimentally.
-
Sample Application: Spot a dilute solution of the this compound sample (in a volatile solvent like dichloromethane) onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to ascend to near the top of the plate.
-
Visualization: After drying the plate, visualize the spots under UV light (254 nm and/or 365 nm). Impurities will appear as separate spots from the main component.
-
Rf Value Calculation: The retention factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Data Presentation
The following tables present hypothetical, yet realistic, data to illustrate the comparative performance of the described chromatographic methods for the purity analysis of a this compound sample containing anthracene and mono-chloroanthracene as impurities.
Table 2: Hypothetical HPLC Data
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Anthracene | 8.5 | 0.8 | - |
| Mono-chloroanthracene | 10.2 | 1.5 | 3.5 |
| This compound | 12.1 | 97.7 | 4.2 |
Table 3: Hypothetical GC-MS Data
| Compound | Retention Time (min) | m/z for Quantification | Peak Area (%) |
| Anthracene | 11.8 | 178 | 0.7 |
| Mono-chloroanthracene | 13.5 | 212 | 1.6 |
| This compound | 15.2 | 246 | 97.7 |
Table 4: Hypothetical TLC Data
| Compound | Rf Value | Observation under UV (254 nm) |
| Anthracene | 0.65 | Faint quenching spot |
| Mono-chloroanthracene | 0.52 | Faint quenching spot |
| This compound | 0.40 | Strong quenching spot |
Visualization of Workflows and Decision Making
The following diagrams, created using the DOT language, illustrate the general workflow for chromatographic purity analysis and a decision-making process for selecting the most appropriate technique.
Conclusion
The selection of an appropriate chromatographic method for the purity analysis of this compound is contingent upon the specific analytical requirements.
-
HPLC is the method of choice for accurate and precise quantitative purity assessment and impurity profiling in a quality control environment.
-
GC-MS offers superior resolution and sensitivity, particularly for volatile and semi-volatile impurities, and provides structural information for impurity identification.
-
TLC serves as a rapid, inexpensive, and convenient tool for preliminary purity checks, reaction monitoring, and guiding purification efforts.
For comprehensive characterization, a combination of these techniques is often employed. For instance, TLC can be used for rapid screening, followed by HPLC for quantification and GC-MS for the identification of unknown impurities. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most suitable method to ensure the quality and integrity of their this compound samples.
References
A Researcher's Guide to Differentiating Static and Dynamic Fluorescence Quenching
For researchers, scientists, and drug development professionals leveraging fluorescence spectroscopy, understanding the nuances of quenching mechanisms is paramount for accurate data interpretation. Fluorescence quenching, the decrease in fluorescence intensity, can occur through two primary pathways: static and dynamic quenching. Distinguishing between these mechanisms is crucial as they arise from different molecular interactions and yield distinct information about the system under study. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to enable researchers to confidently differentiate between static and dynamic quenching.
Unveiling the Mechanisms: A Comparative Overview
Static and dynamic quenching, while both resulting in a decrease in fluorescence intensity, operate through fundamentally different processes. Dynamic quenching involves a direct interaction between the quencher and the fluorophore in its excited state.[1][2][3][4] In contrast, static quenching arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[1][3][4][5] This fundamental difference leads to distinct observational characteristics, which are summarized in the table below.
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Fluorescence Lifetime | Decreases | Unchanged | In dynamic quenching, the quencher provides an additional non-radiative decay pathway for the excited state, thus shortening its lifetime.[1][4][6] In static quenching, only the uncomplexed, fluorescent molecules are observed, and their lifetime is unaffected.[1][6][7] |
| Effect of Temperature | Quenching increases with increasing temperature. | Quenching decreases with increasing temperature. | Higher temperatures increase the diffusion rate of molecules, leading to more frequent collisions and thus more dynamic quenching.[8] Conversely, increased temperature often leads to the dissociation of the ground-state complex, reducing static quenching.[6][9] |
| Absorption Spectrum | Unchanged | May change | Dynamic quenching only affects the excited state, so the ground-state absorption spectrum of the fluorophore is not altered. The formation of a ground-state complex in static quenching can perturb the electronic environment of the fluorophore, potentially leading to changes in its absorption spectrum.[4][5] |
| Stern-Volmer Plot (Intensity vs. [Quencher]) | Linear, with the slope representing the Stern-Volmer constant (Ksv). | Linear, with the slope representing the association constant of the ground-state complex. | Both mechanisms can yield a linear Stern-Volmer plot, making it insufficient on its own for differentiation.[1][8] |
| Stern-Volmer Plot (Lifetime vs. [Quencher]) | Linear, with a slope equal to the bimolecular quenching constant (kq). | No dependence; the plot is a horizontal line. | Since lifetime is unaffected by static quenching, the ratio of unquenched to quenched lifetime (τ₀/τ) remains 1.[10][11] |
Visualizing the Quenching Pathways
To further elucidate the distinction between these two mechanisms, the following diagrams illustrate the fundamental processes involved.
Experimental Protocols for Differentiation
The most definitive way to distinguish between static and dynamic quenching is through a combination of steady-state and time-resolved fluorescence measurements.
Steady-State Fluorescence Quenching Titration
Objective: To determine the Stern-Volmer constant (Ksv) from the decrease in fluorescence intensity as a function of quencher concentration.
Materials:
-
Fluorophore solution of known concentration.
-
Quencher stock solution of high concentration.
-
Appropriate buffer or solvent.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of samples with a constant concentration of the fluorophore and varying concentrations of the quencher.[12] It is crucial to keep the fluorophore concentration low to avoid inner filter effects.
-
Include a control sample containing only the fluorophore (no quencher) to measure the initial fluorescence intensity (F₀).
-
For each sample, record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Determine the fluorescence intensity (F) at the emission maximum for each quencher concentration.
-
Plot F₀/F versus the quencher concentration ([Q]).
-
If the plot is linear, the slope of the line is the Stern-Volmer constant (Ksv).
Time-Resolved Fluorescence Lifetime Measurements
Objective: To measure the fluorescence lifetime of the fluorophore in the absence and presence of the quencher.
Materials:
-
Samples prepared as in the steady-state experiment.
-
Time-resolved fluorometer (e.g., using Time-Correlated Single Photon Counting - TCSPC).
Procedure:
-
Measure the fluorescence decay of the fluorophore-only sample to determine the unquenched lifetime (τ₀).
-
Measure the fluorescence decay for each sample containing the quencher to determine the quenched lifetime (τ).
-
Plot τ₀/τ versus the quencher concentration ([Q]).
Data Interpretation and Analysis
The combination of steady-state and time-resolved data provides a clear distinction between the two quenching mechanisms.
| Scenario | Steady-State Stern-Volmer Plot (F₀/F vs. [Q]) | Time-Resolved Stern-Volmer Plot (τ₀/τ vs. [Q]) | Conclusion |
| 1 | Linear | Linear and superimposable with the intensity plot | Purely dynamic quenching. |
| 2 | Linear | No change (τ₀/τ = 1) | Purely static quenching. |
| 3 | Upward curving | Linear | A combination of static and dynamic quenching. |
The following workflow diagram illustrates the logical steps for differentiating the quenching mechanisms based on experimental outcomes.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. edinst.com [edinst.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Static quenching upon adduct formation: a treatment without shortcuts and approximations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00422K [pubs.rsc.org]
- 12. chem.uzh.ch [chem.uzh.ch]
Comparative Analysis of Chlorinated Anthracene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties, biological activities, and toxicological profiles of chlorinated anthracene (B1667546) derivatives. The information is supported by experimental data and detailed methodologies to aid in further research and development.
Chlorinated anthracene derivatives, a class of polycyclic aromatic hydrocarbons (PAHs), are of significant interest due to their diverse applications and biological implications. Their properties can be significantly influenced by the number and position of chlorine substituents on the anthracene core. This guide offers a comparative analysis of key derivatives to inform research and development in fields ranging from materials science to pharmacology.
Physicochemical Properties
The addition of chlorine atoms to the anthracene molecule alters its physical and chemical characteristics, such as melting point, boiling point, and solubility. These properties are crucial for determining the environmental fate, bioavailability, and potential applications of these compounds. A summary of available data for 1-chloroanthracene, 2-chloroanthracene, 9-chloroanthracene (B1582455), and 9,10-dichloroanthracene is presented below.
| Property | 1-Chloroanthracene | 2-Chloroanthracene | 9-Chloroanthracene | This compound |
| Molecular Formula | C₁₄H₉Cl | C₁₄H₉Cl | C₁₄H₉Cl | C₁₄H₈Cl₂ |
| Molecular Weight | 212.67 g/mol [1][2][3] | 212.67 g/mol [1][4] | 212.67 g/mol [5][6] | 247.12 g/mol [7] |
| Melting Point | 77-80 °C[1][2] | 221-223 °C[1] | 101-106 °C[8] | 209-211 °C |
| Boiling Point | 275.35 °C (estimate)[1] | 275.35 °C (estimate)[1] | 370.1 °C (Predicted)[6] | Not available |
| Density | 1.171 g/mL at 25 °C[1][2] | 1.1779 g/cm³ (estimate)[1] | 1.253 g/cm³ (Predicted)[6] | Not available |
| Water Solubility | Insoluble[9] | Not available | Insoluble[9] | Low solubility[10] |
Biological Activity and Toxicity
Chlorinated PAHs are known to exhibit a range of biological activities, including potential toxicity. The interaction with the aryl hydrocarbon receptor (AhR) is a key mechanism through which these compounds can exert their effects.[11] Some chlorinated PAHs have been shown to possess greater mutagenic and dioxin-like toxicities than their parent compounds.[11]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the biological activity and toxicity of chlorinated anthracene derivatives.
Cytotoxicity Assessment: Neutral Red Uptake Assay
The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12][13][14]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 2x10⁴ cells/well and incubate overnight.[15]
-
Compound Treatment: Expose the cells to various concentrations of the chlorinated anthracene derivatives for a predetermined period (e.g., 24, 48, or 72 hours).[15]
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-4 hours.[12]
-
Washing: Discard the neutral red solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.[12]
-
Destaining: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and shake for 10 minutes to extract the dye from the cells.[12]
-
Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[16][17][18]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.[19]
-
Lysis: Immerse the slides in a cold lysis buffer (containing detergent and high salt) to remove cell membranes and histones, leaving the DNA as a nucleoid.[17][19]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[19]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[17][19]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.[17]
Signaling Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs, including their chlorinated derivatives.[20][21] The canonical AhR signaling pathway is depicted below.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
This guide provides a foundational comparative analysis of chlorinated anthracene derivatives. Further experimental work is necessary to fully elucidate the structure-activity relationships and toxicological profiles of this important class of compounds.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Chloroanthracene 95 4985-70-0 [sigmaaldrich.com]
- 3. 1-Chloroanthracene | C14H9Cl | CID 39740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Chloroanthracene | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-CHLOROANTHRACENE CAS#: 716-53-0 [m.chemicalbook.com]
- 7. Anthracene, 9,10-dichloro- (CAS 605-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 9-CHLOROANTHRACENE | 716-53-0 [chemicalbook.com]
- 10. CAS 605-48-1: this compound | CymitQuimica [cymitquimica.com]
- 11. lookchem.com [lookchem.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. re-place.be [re-place.be]
- 15. assaygenie.com [assaygenie.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. 21stcenturypathology.com [21stcenturypathology.com]
- 18. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9,10-Dichloroanthracene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 9,10-dichloroanthracene must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides detailed operational procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, ensure all appropriate safety measures are in place. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when working with this compound. This includes:
-
Eye Protection: Chemical safety goggles that meet European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[1]
-
Hand Protection: Wear appropriate chemical-resistant protective gloves.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]
-
Respiratory Protection: Under normal, well-ventilated laboratory conditions, respiratory protection is not typically required. However, for large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Immediately upon generation, identify any material contaminated with this compound as "Hazardous Waste."
-
This includes unused or unwanted pure this compound, solutions containing the compound, and any contaminated lab materials (e.g., pipette tips, gloves, filter paper, etc.).
-
Crucially, this waste must be segregated as "Chlorinated Aromatic Waste." Do not mix with non-halogenated waste streams.
Step 2: Container Selection
-
For solid waste (e.g., contaminated gloves, paper towels): Use a designated, sealable, and clearly labeled hazardous waste container.
-
For liquid waste (e.g., solutions containing this compound): Use a compatible, leak-proof container with a secure screw-top cap. Glass containers are generally preferred for organic solvent waste. Ensure the container is compatible with the solvent used to dissolve the this compound.
Step 3: Waste Container Labeling
Proper labeling is a critical safety and regulatory requirement. The label must be legible and securely affixed to the waste container. Include the following information:
-
The words "Hazardous Waste"
-
Chemical Name: "this compound"
-
Composition: For mixtures, list all chemical components and their approximate percentages.
-
Hazard Pictograms: Include pictograms for "Irritant" and any other applicable hazards.
-
Generator Information: Your name, laboratory, and contact information.
Step 4: Temporary Storage
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[1][2]
-
The container should be kept closed at all times except when adding waste.
Step 5: Arranging for Disposal
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your facility's Environmental Health and Safety (EHS) office to arrange for collection by an approved hazardous waste disposal company.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Exposure Response:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][2]
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth) and then scoop the absorbed material into a hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste in a sealed and labeled container.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.
Quantitative Safety Data
| Parameter | Value/Information | Source |
| Signal Word | Warning | [1][2] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas | [1][2] |
Visual Workflows
Caption: Workflow for the proper disposal of this compound waste.
Caption: Emergency response workflow for a this compound spill.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 9,10-Dichloroanthracene
For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical protocols for the handling and disposal of 9,10-Dichloroanthracene, a chemical compound requiring careful management in research and development settings. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining a compliant work environment.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles or a face shield | Viton® or other fluoroelastomer gloves. Double-gloving is recommended. | Fully-buttoned laboratory coat | Work within a certified chemical fume hood. |
| Preparing Solutions | Chemical safety goggles or a face shield | Viton® or other fluoroelastomer gloves | Fully-buttoned laboratory coat | Work within a certified chemical fume hood. |
| Running Reactions | Chemical safety goggles or a face shield | Viton® or other fluoroelastomer gloves | Fully-buttoned laboratory coat | Work within a certified chemical fume hood. |
| Work area Decontamination | Chemical safety goggles | Viton® or other fluoroelastomer gloves | Fully-buttoned laboratory coat | Not generally required if decontamination is performed in a fume hood. |
Glove Selection: Standard nitrile gloves may not offer sufficient protection against aromatic hydrocarbons like this compound.[1] Fluoroelastomer (Viton®) gloves are recommended due to their high resistance to chlorinated and aromatic solvents.[2][3] Butyl rubber gloves are not recommended for handling aromatic hydrocarbons.[4]
Operational Plan: A Step-by-Step Protocol
A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step plan outlines the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation:
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, assemble all necessary equipment, including the chemical container, spatulas, weighing paper or vessel, solvent, and waste containers.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
2. Weighing and Transfer:
-
Tare the Balance: Place a clean piece of weighing paper or a suitable container on the analytical balance and tare it.
-
Dispense the Chemical: Carefully dispense the desired amount of this compound onto the weighing paper or into the container. Avoid creating dust.
-
Record the Weight: Accurately record the weight of the chemical.
-
Transfer to Reaction Vessel: Gently transfer the weighed solid into the reaction vessel. A funnel may be used to prevent spillage.
3. Solution Preparation and Reaction:
-
Add Solvent: Slowly add the desired solvent to the reaction vessel containing the this compound.
-
Initiate Reaction: Proceed with the experimental protocol, ensuring the reaction apparatus is securely clamped and monitored.
4. Decontamination and Cleanup:
-
Wipe Down Surfaces: After completing the work, decontaminate all surfaces within the fume hood using a cloth dampened with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a mild detergent solution.
-
Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical. The initial rinse should be collected as hazardous waste.
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste.[5][6] Segregation of waste streams is essential for proper disposal.
1. Solid Waste:
-
Collection: Place excess this compound, contaminated weighing paper, and any other contaminated solid materials into a clearly labeled, sealable hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
2. Contaminated Consumables:
-
Gloves and Wipes: Place all used gloves, wipes, and other disposable items that have come into contact with the chemical into a separate, sealed plastic bag. This bag should then be placed in the designated solid hazardous waste container.
3. Liquid Waste:
-
Collection: Collect all solutions containing this compound and the initial rinses of contaminated glassware in a separate, sealed, and chemically compatible container for liquid hazardous waste.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Incompatible Wastes: Never mix incompatible waste streams.[7]
4. Final Disposal:
-
Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[5][8]
-
Pickup: Arrange for the collection of hazardous waste with your institution's Environmental Health and Safety (EHS) department.
Workflow for Safe Handling and Disposal
References
- 1. gloves.com [gloves.com]
- 2. heightechsafety.com.au [heightechsafety.com.au]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
